1-(3-Fluorobenzoyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDMKCDLYCUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-(3-Fluorobenzoyl)piperazine Hydrochloride
This technical guide details the chemical structure, synthesis, and medicinal applications of 1-(3-Fluorobenzoyl)piperazine hydrochloride .
Chemical Class: N-Acyl Piperazine | Role: Medicinal Chemistry Intermediate / Pharmacophore
Executive Summary
1-(3-Fluorobenzoyl)piperazine hydrochloride is a "privileged scaffold" in drug discovery, serving as a critical building block for serotonergic (5-HT) and dopaminergic ligands. Unlike its alkylated analog (1-(3-fluorobenzyl)piperazine), this molecule features an amide linkage , which imparts distinct electronic properties and restricts conformational flexibility. The 3-fluorine substitution modulates metabolic stability and lipophilicity, making it a preferred moiety in the optimization of CNS-active agents, particularly 5-HT2A antagonists and MAO-B inhibitors.
Structural Anatomy & Physicochemical Profile
The molecule consists of a piperazine ring mono-acylated by a 3-fluorobenzoyl group.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature of the free base and to ensure stoichiometric stability.
Critical Distinction: Researchers must distinguish this compound from 1-(3-fluorobenzyl)piperazine. The presence of the carbonyl oxygen (amide) in the benzoyl derivative significantly lowers the basicity of the proximal nitrogen (
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | (3-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride | |
| Molecular Formula | Salt form | |
| Molecular Weight | 244.69 g/mol | Free base: 208.23 g/mol |
| CAS Number | 59088-23-2 (HCl salt generic ref) | Free base: 5308-25-8 |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water (High), DMSO (>20 mg/mL), Methanol | Poor in non-polar solvents (Hexane) |
| pKa (Calc) | ~8.5 (Piperazine | Amide nitrogen is non-basic |
Synthetic Pathways & Process Optimization
The synthesis of 1-(3-Fluorobenzoyl)piperazine requires precise control to prevent bis-acylation (formation of the symmetric diamide). The most robust protocol utilizes a high-dilution strategy or pH-controlled Schotten-Baumann conditions.
Optimized Mono-Acylation Protocol
Objective: Selective formation of the mono-amide while minimizing the bis-amide impurity.
Reagents:
-
Piperazine (anhydrous) - 5.0 equivalents (Excess is crucial)
-
3-Fluorobenzoyl chloride - 1.0 equivalent
-
Dichloromethane (DCM) - Solvent
-
Triethylamine (TEA) - Base scavenger
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 eq of piperazine and 1.2 eq of TEA in DCM. Cool the solution to 0°C under an inert atmosphere (
). -
Addition: Dissolve 1.0 eq of 3-fluorobenzoyl chloride in DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.
-
Expert Insight: The slow addition into a large excess of piperazine ensures that unreacted benzoyl chloride encounters free piperazine rather than the mono-product, statistically favoring the mono-amide.
-
-
Quenching: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification (Acid-Base Extraction):
-
Wash the organic layer with water to remove excess piperazine and salts.
-
Extract the organic layer with 1M HCl. The product (protonated at
) moves to the aqueous phase; non-basic impurities (bis-amides) remain in the organic phase. -
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract the free base back into DCM.
-
-
Salt Formation: Treat the dried DCM solution with 4M HCl in dioxane to precipitate the target hydrochloride salt.
Synthetic Workflow Diagram
Figure 1: Selective synthesis workflow utilizing acid-base extraction to isolate the mono-acylated product.
Medicinal Chemistry & Pharmacophore Utility[3][5][6][7]
This scaffold is widely utilized in the design of antipsychotics and anxiolytics. The 3-fluorobenzoyl moiety serves a dual purpose: it provides a lipophilic anchor for hydrophobic pockets in GPCRs (e.g., 5-HT2A, D2) and blocks metabolic oxidation at the phenyl ring.
Structure-Activity Relationship (SAR) Logic
-
Piperazine Ring: Acts as a semi-rigid linker. The secondary amine (
) is protonated at physiological pH, forming a critical ionic interaction with Aspartate residues in receptor binding sites. -
Amide Linker: Unlike a methylene linker (benzyl), the amide bond is planar and electron-withdrawing. This reduces the basicity of
, preventing it from participating in unwanted ionic interactions, thus improving selectivity. -
3-Fluorine Substituent:
-
Metabolic Blockade: Prevents P450-mediated hydroxylation at the metabolically vulnerable meta-position.
-
Electronic Effect: The electron-withdrawing nature of fluorine polarizes the aromatic ring, potentially enhancing
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor.
-
Pharmacophore Diagram[3]
Figure 2: SAR decomposition highlighting the functional role of each structural component.
Analytical Characterization
Validation of the structure requires distinguishing it from the bis-acylated byproduct and the free base.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Amide Rotamers: Due to the restricted rotation around the amide bond (
), the piperazine protons often appear as broadened or split signals at room temperature. -
Aromatic Region (6.9 - 7.5 ppm): Distinct multiplet pattern for the 3-substituted benzene ring.
-
Piperazine Region (3.0 - 3.8 ppm):
-
The methylene protons adjacent to the amide nitrogen (
) will be deshielded (~3.6 ppm). -
The methylene protons adjacent to the amine nitrogen (
) will be shielded (~3.0 ppm) but shift downfield if protonated (HCl salt).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Target Mass:
(Free base mass + 1). -
Common Impurity: Bis-amide at
.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54592794, 1-(3-fluorobenzoyl)piperazine hydrochloride. Retrieved from [Link]
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines. Journal of Medicinal Chemistry.
-
Bilkent University. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)piperazine Derivatives. (Contextual reference for benzoyl-piperazine synthesis protocols). Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-(3-Fluorobenzoyl)piperazine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorobenzoyl)piperazine is a synthetic compound belonging to the larger class of phenylpiperazine derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities exhibited by its members. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a common scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of a 3-fluorobenzoyl group to the piperazine ring can modulate the compound's electronic properties and its ability to interact with biological targets.
This technical guide provides a comprehensive overview of 1-(3-Fluorobenzoyl)piperazine, with a focus on its chemical identity, synthesis, physicochemical properties, analytical characterization, and its relevance in the field of drug discovery. While the compound is frequently utilized in its hydrochloride salt form to enhance stability and solubility, this guide will primarily refer to the free base, (3-Fluorophenyl)piperazin-1-yl-methanone, for which the CAS number is 179334-10-2 [1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of 1-(3-Fluorobenzoyl)piperazine are summarized in the table below. It is important to note that while some data is available for the free base, other parameters are extrapolated from closely related analogs such as 1-(3-Fluorobenzyl)piperazine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| CAS Number (Free Base) | 179334-10-2 | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Boiling Point (est.) | Similar to related compounds like 1-(3-Fluorobenzyl)piperazine (281.3 °C at 760 mmHg) | |
| Density (est.) | Similar to related compounds like 1-(3-Fluorobenzyl)piperazine (1.106 g/mL at 25 °C) | |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO. The hydrochloride salt is expected to have higher aqueous solubility. | [2] |
Synthesis of 1-(3-Fluorobenzoyl)piperazine
The synthesis of 1-(3-Fluorobenzoyl)piperazine is typically achieved through the acylation of piperazine with 3-fluorobenzoyl chloride. This is a common and well-established method for the preparation of N-acylpiperazines. The causality behind this experimental choice lies in the high reactivity of the acid chloride with the nucleophilic secondary amine of the piperazine ring, leading to the formation of a stable amide bond. To ensure mono-acylation and prevent the formation of the di-substituted product, an excess of piperazine is often used.
Experimental Protocol:
A representative, self-validating protocol for the synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Acylating Agent: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled piperazine solution over a period of 30-60 minutes. The slow addition rate is crucial for maintaining temperature control.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TTC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride and acidic byproducts, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1-(3-Fluorobenzoyl)piperazine.
Synthesis Workflow Diagram:
Caption: Synthetic workflow for 1-(3-Fluorobenzoyl)piperazine.
Analytical Characterization
The identity and purity of synthesized 1-(3-Fluorobenzoyl)piperazine must be confirmed using a suite of analytical techniques. This multi-faceted approach ensures the trustworthiness of the material for subsequent research applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.
Applications in Research and Drug Development
Phenylpiperazine derivatives are a well-established class of compounds with a broad range of biological activities, primarily targeting the central nervous system (CNS). The introduction of a fluorine atom on the benzoyl ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.
Role as a Serotonin Receptor Ligand:
Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, related compounds like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have been shown to act as serotonin receptor agonists[3]. The 3-fluoro substitution in 1-(3-Fluorobenzoyl)piperazine makes it a potential candidate for investigation as a ligand for various serotonin receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₂C. These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The development of selective ligands for these receptors is a key area of research in modern neuroscience.
Use as a Research Tool and Building Block:
1-(3-Fluorobenzoyl)piperazine serves as a valuable research tool for probing the structure-activity relationships (SAR) of phenylpiperazine-based compounds. By systematically modifying the substituents on the benzoyl ring and the piperazine core, researchers can develop more potent and selective drug candidates. Furthermore, it can be used as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications[4].
Potential Signaling Pathway Involvement:
Caption: Potential signaling pathway of 1-(3-Fluorobenzoyl)piperazine.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Fluorobenzoyl)piperazine and its hydrochloride salt. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(3-Fluorobenzoyl)piperazine is a valuable compound for researchers in the fields of medicinal chemistry and pharmacology. Its synthesis is straightforward, and its structure provides a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. The presence of the 3-fluorobenzoyl moiety offers opportunities to fine-tune the compound's pharmacological profile. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential as a research tool and a lead compound in drug discovery.
References
-
(3-Fluorophenyl)piperazin-1-yl-methanone. BuyersGuideChem. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
1-(3-fluorobenzyl)piperazine (C11H15FN2). PubChemLite. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]
-
1-(3-Fluorophenyl)piperazine. PubChem. [Link]
-
Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. PubMed. [Link]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE | Benchchem [benchchem.com]
Technical Monograph: 1-(3-Fluorobenzoyl)piperazine as a Medicinal Chemistry Building Block
Executive Summary
1-(3-Fluorobenzoyl)piperazine is a specialized heterocyclic building block belonging to the N-benzoylpiperazine class. Unlike its recreational structural analog 1-(3-fluorobenzyl)piperazine (a substituted BZP), the presence of the carbonyl linker in the benzoyl derivative significantly alters its physicochemical profile, reducing basicity and increasing polar surface area (PSA). This scaffold is increasingly utilized in drug discovery to target G-protein coupled receptors (GPCRs), specifically as a core fragment in Glycine Transporter 1 (GlyT1) inhibitors and 5-HT receptor modulators. This guide details the rationale for its use, validated synthetic protocols, and safety considerations regarding its neurotoxic potential.
Structural Rationale & Pharmacophore Analysis[1]
The utility of 1-(3-fluorobenzoyl)piperazine lies in the synergistic combination of the piperazine ring's defined vector geometry and the metabolic stability conferred by the fluorine atom.
The "Fluorine Scan" Effect
The strategic placement of fluorine at the meta (3-) position of the benzoyl ring is not arbitrary. It serves three critical medicinal chemistry functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the C3 position blocks cytochrome P450-mediated hydroxylation at this metabolically susceptible site, extending the in vivo half-life compared to the unsubstituted benzoyl analog.
-
Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This can enhance
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -
Lipophilicity Tuning: Fluorine substitution typically increases
, facilitating membrane permeability without the steric bulk associated with chloro- or methyl- groups.
Amide vs. Alkyl Linker
Distinguishing the benzoyl (amide) from the benzyl (methylene) linkage is vital:
-
Rigidification: The amide bond possesses partial double-bond character, restricting rotation and presenting the aromatic ring in a distinct vector relative to the piperazine nitrogen.
-
Basicity Reduction: The carbonyl group draws electron density from the N1 nitrogen, rendering it non-basic. This leaves only the N4 nitrogen available for protonation or further derivatization, simplifying subsequent synthetic steps (regioselectivity).
Synthetic Pathways & Optimization
Two primary routes exist for synthesizing 1-(3-fluorobenzoyl)piperazine. The choice depends on scale and available purification equipment.
Route A: Acid Chloride Coupling (Schotten-Baumann Conditions)
Best for: Multi-gram scale, cost-efficiency. Mechanism: Nucleophilic acyl substitution.
Critical Control Point: To prevent the formation of the symmetric bis-amide (1,4-bis(3-fluorobenzoyl)piperazine), a large excess of piperazine must be used.
Route B: Peptide Coupling (EDC/HOBt)
Best for: Small-scale library generation, avoiding noxious acid chlorides. Mechanism: Carodiimide-mediated activation of 3-fluorobenzoic acid.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and reaction flow for Route A.
Figure 1: Synthetic workflow for the Schotten-Baumann approach, highlighting the critical stoichiometry control required to avoid bis-acylation.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Acid Chloride
Objective: Synthesis of 1-(3-fluorobenzoyl)piperazine (Target: 5.0 g).
Reagents:
-
3-Fluorobenzoyl chloride (1.0 eq)
-
Piperazine (anhydrous) (4.0 eq) – Excess is mandatory.
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (Et3N) (1.2 eq) – Optional if piperazine excess acts as base, but recommended.
Step-by-Step Methodology:
-
Preparation: Dissolve piperazine (4.0 eq) in DCM (10 mL/g) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Dilute 3-fluorobenzoyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: Rapid addition increases bis-amide impurity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Workup (Regioselectivity Purification):
-
Wash the organic phase with water (3x) to remove the excess unreacted piperazine and piperazine hydrochloride salts.
-
Extract the organic phase with 1M HCl. The product (mono-amide) will protonate at N4 and move to the aqueous layer; any bis-amide (neutral) will remain in the DCM.
-
Separate layers.[1] Basify the aqueous layer to pH 10 using 2M NaOH.
-
Extract the now-neutral product back into fresh DCM (3x).
-
-
Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo.
-
Yield: Expect 85-92% as a viscous oil or low-melting solid.
Biological Applications & Toxicology[3]
Medicinal Chemistry Applications
The N-benzoylpiperazine moiety is a "privileged scaffold" found in several bioactive compound classes.
| Target Class | Application of Scaffold | Mechanism of Action |
| GlyT1 Inhibitors | Sarcosine uptake inhibition | Used in schizophrenia research to enhance NMDA receptor function. The benzoyl ring fits the hydrophobic pocket of the transporter. |
| 5-HT Ligands | Serotonin modulation | The piperazine nitrogen (N4) mimics the basic amine of serotonin. The fluorobenzoyl group provides metabolic stability and receptor subtype selectivity. |
| Cannabinoid Mimetics | CB1/CB2 Receptor probes | Used as a polar head group in synthetic cannabinoid research (distinct from indole-based JWH compounds). |
Toxicology & Safety (Dual-Use Warning)
While 1-(3-fluorobenzoyl)piperazine is a legitimate research chemical, researchers must be aware of its structural proximity to "designer drugs."
-
Neurotoxicity: Studies on related benzoylpiperazines indicate potential for inducing oxidative stress in dopaminergic cells (SH-SY5Y lines), leading to mitochondrial dysfunction and apoptosis.[2]
-
Differentiation: It is crucial to distinguish this compound from 1-(3-fluorobenzyl)piperazine (3-F-BZP). The latter is a potent stimulant and often a controlled substance. The benzoyl (amide) derivative discussed here has significantly reduced stimulant properties due to the lower basicity of the amide nitrogen, but it still warrants careful handling.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore element.
References
-
BenchChem. (2025).[3][4] Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA. Retrieved from
-
Arra, G. S., et al. (2018).[2] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Journal of Toxicology and Environmental Health. Retrieved from
-
Pinard, E., et al. (2008).[5] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 903813, 1-(3-Fluorobenzyl)piperazine. (Used for comparative physicochemical data).[4] Retrieved from
-
Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Retrieved from
Sources
Solubility properties of 1-(3-fluorobenzoyl)piperazine hydrochloride in water vs DMSO
An In-Depth Technical Guide to the Solvation Thermodynamics of 1-(3-Fluorobenzoyl)piperazine Hydrochloride
As a Senior Application Scientist, navigating the physicochemical properties of early-stage pharmaceutical intermediates is critical to preventing downstream failures in both assay development and formulation. 1-(3-fluorobenzoyl)piperazine hydrochloride (CAS: 1187890-39-6) is a highly versatile building block frequently utilized in the synthesis of CNS-active agents and targeted therapeutics[1].
However, the transition of such compounds from dry powder to dissolved solute is governed by complex thermodynamic interactions. This whitepaper dissects the solubility properties of 1-(3-fluorobenzoyl)piperazine hydrochloride, contrasting its behavior in highly polar aprotic environments (DMSO) versus aqueous media, and establishes self-validating protocols for accurate solubility determination.
Physicochemical Profiling and Solvation Causality
To understand the solubility of 1-(3-fluorobenzoyl)piperazine hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of a lipophilic 3-fluorobenzoyl moiety attached to a piperazine ring. In its free base form, the compound exhibits poor aqueous solubility due to the high hydrophobic penalty of the fluorinated aromatic ring.
Converting the molecule to a hydrochloride salt protonates the secondary amine of the piperazine ring. This chemical choice fundamentally alters the thermodynamics of the system:
-
Aqueous Solvation: The presence of the chloride counterion and the protonated piperazinium cation drastically lowers the crystal lattice energy. Dissolution in water becomes an entropy-driven process, where the strong ion-dipole interactions between the water molecules and the charged piperazine nitrogen overcome the cohesive forces of the solid lattice[2].
-
DMSO Solvation: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent with a high dielectric constant (
). It excels at solvating organic cations through strong dipole-dipole interactions via its highly polarized sulfinyl oxygen. Because DMSO lacks hydrogen-bond donors, it solvates the hydrophobic 3-fluorobenzoyl moiety more effectively than water, while still stabilizing the positive charge of the amine[3].
The Hygroscopicity Paradox in DMSO
While 1-(3-fluorobenzoyl)piperazine hydrochloride exhibits exceptional solubility in pure, anhydrous DMSO, researchers frequently encounter unexpected precipitation in stock solutions. The causality behind this lies in the hygroscopic nature of DMSO.
When anhydrous DMSO is exposed to ambient humidity, it rapidly absorbs atmospheric water. The introduction of water disrupts the pure aprotic solvation shell, forcing the solvent mixture to form a highly structured hydrogen-bonding network. For a bulky organic salt, this increases the thermodynamic penalty of remaining in solution, leading to supersaturation and subsequent precipitation[4]. Therefore, the solubility in DMSO is not a static value but a dynamic property highly dependent on solvent handling.
Comparative Solubility Profiles
The following table synthesizes the expected quantitative solubility ranges and mechanistic limitations for benzoylpiperazine hydrochlorides across different solvent systems[4][5][6].
| Solvent System | Estimated Solubility Range | Primary Solvation Mechanism | Critical Limitations & Risks |
| Anhydrous DMSO | > 50 mg/mL | Dipole-dipole & organic cation solvation | High risk of precipitation upon moisture absorption (hygroscopicity). |
| Deionized Water | 10 - 30 mg/mL | Ion-dipole (Piperazinium cation + Cl⁻) | pH-dependent; subject to the common-ion effect in chloride-rich media. |
| Aqueous Buffer (pH 7.4) | 1 - 5 mg/mL | Partial deprotonation of piperazine | Buffer salt interactions; reduced ionization limits solubility. |
Mechanistic Workflows and Solvation Pathways
To visualize the thermodynamic pathways and the risks associated with each solvent, refer to the diagram below.
Caption: Thermodynamic pathways of 1-(3-fluorobenzoyl)piperazine HCl solvation and precipitation triggers.
Self-Validating Experimental Protocols
To generate trustworthy, E-E-A-T compliant data, solubility protocols must be designed as self-validating systems. A single concentration reading is insufficient; the system must prove that equilibrium was reached and that the solid phase did not undergo an unexpected transformation (e.g., free-base conversion or hydrate formation).
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility in aqueous media[7].
-
Preparation: Add an excess amount of 1-(3-fluorobenzoyl)piperazine hydrochloride (e.g., 50 mg) to 1.0 mL of deionized water or target buffer in a tightly sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).
-
Equilibration: Agitate the suspension using an orbital shaker at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.
-
Self-Validation Step (Critical):
-
pH Check: Measure the pH of the final saturated solution. If the pH has shifted significantly from the starting buffer, the buffer capacity was exceeded, and the recorded solubility corresponds to the new pH, not the target pH.
-
Solid-State Analysis: Recover the undissolved solid, dry it, and analyze via Powder X-Ray Diffraction (PXRD). This confirms whether the compound remained a hydrochloride salt or converted to the less soluble free base during equilibration.
-
Protocol B: Kinetic Solubility and Stock Preparation in DMSO
Because DMSO stocks are usually prepared for serial dilution into aqueous assays, kinetic solubility and aggregate detection are paramount.
-
Solvent Integrity: Utilize only newly opened, anhydrous DMSO (≤0.005% water) stored under argon.
-
Dissolution: Weigh 10 mg of the compound into a sterile vial. Add 1.0 mL of anhydrous DMSO to target a 10 mg/mL stock.
-
Energy Input: Vortex for 60 seconds. If visual particulates remain, apply bath sonication for 5 minutes at room temperature. Causality: Sonication provides the activation energy required to disrupt the crystal lattice without degrading the molecule thermally.
-
Self-Validation Step (Critical): Analyze the "clear" solution using Nephelometry or Dynamic Light Scattering (DLS). Why? Visual inspection cannot detect sub-micron aggregates. If DLS shows a polydispersity index indicating colloidal aggregates, the compound is not truly dissolved, which will lead to false negatives in downstream biological assays.
Caption: Self-validating experimental workflow for thermodynamic solubility determination.
Conclusion
The solubility of 1-(3-fluorobenzoyl)piperazine hydrochloride is not a static physical constant but a dynamic interplay between the compound's ionization state and the solvent's thermodynamic environment. While water relies on ion-dipole interactions that are highly susceptible to pH shifts and common-ion effects, DMSO provides superior solvation capacity that is easily sabotaged by poor solvent handling and hygroscopicity. By implementing self-validating protocols—such as post-equilibration PXRD and DLS screening—researchers can ensure that their solubility data is both accurate and reproducible, safeguarding the integrity of downstream drug development workflows.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BENZOYLPIPERAZINE CAS#: 13754-38-6 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]
A Comprehensive Technical and Safety Guide for (3-fluorophenyl)(piperazin-1-yl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Hazard Profile
(3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a derivative of piperazine, a common scaffold in medicinal chemistry. The presence of the fluorophenyl group and the piperazine ring suggests that this compound may have biological activity and requires careful handling.
1.1. Hazard Classification
Based on information for the free base, (3-fluorophenyl)(piperazin-1-yl)methanone (CAS 179334-10-2), the compound is classified as an irritant and is harmful if swallowed[1]. The hydrochloride salt is expected to share these properties. The primary hazards are:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Irritation : May cause skin irritation upon contact.[2]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[2]
1.2. GHS Hazard Statements
The following GHS hazard statements are likely applicable:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[2]
Prudent Laboratory Practices and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a stringent adherence to safety protocols is mandatory.
2.1. Engineering Controls
-
Ventilation : All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Safety Stations : Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][4][5]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Protective gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2] |
| Body | A lab coat or other suitable protective clothing.[2] | Minimizes the risk of skin contact with the compound. |
| Respiratory | In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[2][4] | Protects against inhalation of dust or aerosols, which can cause respiratory irritation. |
Safe Handling, Storage, and Disposal
Proper procedures for the entire lifecycle of the chemical in the laboratory are critical.
3.1. Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[3]
-
Ensure the use of personal protective equipment as described above.[2]
3.2. Storage
-
Store in a well-ventilated place and keep the container tightly closed.[3][6]
-
It is advisable to store in a dry, cool environment.[4] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]
3.3. Disposal
-
Dispose of contents and the container to an approved waste disposal plant.[6]
-
Waste should not be allowed to enter drains or watercourses.
Emergency Procedures: A Proactive Approach
Rapid and correct response to an exposure or spill is crucial.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
4.2. Accidental Release Measures
In the event of a spill, a structured response is necessary to mitigate risks.
Sources
Technical Guide: Pharmacophore Modeling of N-Benzoylpiperazine Scaffolds
This guide serves as a technical blueprint for the computational modeling of N-benzoylpiperazine scaffolds. It is structured to provide actionable protocols, mechanistic insights, and rigorous validation standards for drug discovery professionals.
Version: 1.0 | Focus: Ligand-Based & Structure-Based Integration | Target: GPCRs & Transporters
Executive Summary
The N-benzoylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, central to ligands targeting the Glycine Transporter 1 (GlyT1), Dopamine D2/D3 receptors, and Histamine H3 receptors. Unlike the flexible N-benzylpiperazine, the N-benzoyl derivative introduces a planar amide bond, significantly restricting conformational entropy and altering the vector of the pendant aromatic ring.
This guide details the construction of high-fidelity pharmacophore models for this scaffold. It moves beyond basic feature mapping to address the specific challenge of modeling the amide resonance and piperazine ring flip , ensuring that generated hypotheses translate into potent experimental hits.
Part 1: The Scaffold Architecture & Pharmacophoric Signature
To model this scaffold effectively, one must first understand its 3D spatial constraints. The N-benzoylpiperazine core is defined by three critical interaction zones:
-
The Amide Plane (Zone A): The
bond and the bond possess partial double-bond character. This forces the phenyl ring and the carbonyl oxygen to lie roughly in the same plane, creating a rigid Hydrogen Bond Acceptor (HBA) vector. -
The Basic Center (Zone B): The distal nitrogen (N4) remains basic (pKa ~8-9) and is the primary Positive Ionizable (PI) feature, often engaging in salt bridges with Asp/Glu residues in GPCR binding pockets.
-
The Hydrophobic Vector (Zone C): The phenyl ring provides a substantial Hydrophobic (Hyd) or Aromatic Ring (AR) feature. Crucially, the amide linkage orients this ring differently than a methylene linker would, often requiring a specific "L-shaped" binding pocket.
Data Profile: Representative Activity
The following table summarizes the quantitative activity of N-benzoylpiperazine derivatives against the GlyT1 transporter, a primary target for this scaffold. These values serve as the calibration set for the protocol described in Part 2.
| Compound ID | R-Substituent (Benzoyl) | N4-Substituent | Target | Activity ( | Selectivity (vs GlyT2) | Source |
| Bzp-7 | 2,4-dichloro | Methyl | GlyT1 | 15 nM | >300-fold | |
| Bzp-58 | 2-chloro-4-fluoro | Pyridin-3-yl | GlyT1 | 16 nM | >1000-fold | |
| Comp-34 | Unsubstituted | Carbazole-4-one | 5-HT2A | 9.1 nM ( | 1.29 (ratio D2) | |
| CSMS-868 | Pyridine-linked | Pyrrolidine | Pf 5-ALAS | 52.1 nM (pred) | N/A |
Part 2: Structural Logic & Interaction Mapping
Understanding the interaction logic is prerequisite to software manipulation. The diagram below illustrates the canonical binding mode of an N-benzoylpiperazine antagonist within a GPCR-like pocket.
Figure 1: Canonical interaction map of the N-benzoylpiperazine scaffold within a receptor binding pocket.
Part 3: Step-by-Step Modeling Protocol
This protocol assumes the use of industry-standard suites (e.g., LigandScout, MOE, or Discovery Studio), but the methodology is software-agnostic.
Phase 1: Dataset Curation & Conformational Analysis
Objective: Generate a bioactive conformation pool that respects the amide rigidity.
-
Curate the Training Set: Select 15-20 diverse ligands with
. Include 3-5 inactive analogues (structurally similar but biologically inert) to define Exclusion Volumes . -
Protonation State Correction: The distal piperazine nitrogen (N4) is almost invariably protonated at physiological pH (7.4). Ensure your input structures reflect this cation (
). -
Conformational Ensemble Generation:
-
Settings: Use a "Best Quality" or "Systematic" search.
-
Critical Constraint: Set the amide bond (
) to Planar/Rigid (0° or 180° torsion). Do not allow free rotation of the amide bond during generation, as this produces energetically inaccessible conformers. -
Ring Conformation: Allow the piperazine ring to sample both chair and boat forms, although the chair form is generally the global minimum.
-
Phase 2: Alignment & Feature Extraction
Objective: Align molecules based on chemical features, not just atomic coordinates.
-
Define Pharmacophoric Features:
-
F1 (HBA): The carbonyl oxygen. Vector direction is critical (in plane with the benzene ring).
-
F2 (PI): The protonated N4 nitrogen.[1]
-
F3 (Hyd/Ar): The benzoyl phenyl ring centroid.
-
F4 (Hyd): Any distal hydrophobic group attached to N4.
-
-
Common Feature Alignment:
-
Select the most active compound (e.g., Bzp-7 ) as the reference.
-
Align the remaining training set molecules to the reference pharmacophore points.
-
Optimization: Adjust the tolerance radii (typically 1.5 - 2.0 Å) to maximize the overlay of the amide and basic center features.
-
Phase 3: Model Refinement & Exclusion Volumes
Objective: Reduce false positives by defining where the ligand cannot go.
-
Map Inactives: Superimpose the inactive analogues onto the aligned active model.
-
Generate Exclusion Spheres: Identify regions where the inactive molecules protrude significantly beyond the active consensus volume. Place Exclusion Volumes (steric penalties) in these regions.
-
Insight: For N-benzoylpiperazines, steric clashes often occur at the ortho positions of the benzoyl ring if the receptor pocket is narrow.
-
Part 4: Validation Strategy (The "Self-Validating" System)
A model is only as good as its predictive power. Do not rely solely on the training set fit.
Decoy Set Screening (ROC Analysis)
Generate a set of 500+ decoys (molecules with similar physicochemical properties—MW, LogP—but different topology) using the DUD-E (Directory of Useful Decoys) methodology.
-
Protocol: Screen the Training Set + Decoy Set against your pharmacophore.
-
Metric: Calculate the Enrichment Factor (EF) at 1% and the Area Under the Curve (AUC) of the ROC plot.
-
Target: An AUC > 0.75 is required for a robust model.
Leave-One-Out (LOO) Cross-Validation
Systematically remove one active ligand from the training set, regenerate the model, and attempt to predict the activity of the omitted ligand.
Part 5: Workflow Visualization
The following diagram outlines the iterative cycle of model generation and validation.
Figure 2: Iterative workflow for pharmacophore model generation and validation.
References
-
Pinard, E., et al. (2008).[2] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.
-
Bononi, G., et al. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
-
Oduselu, G. O., et al. (2023).[5] Structure-based pharmacophore modeling... for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Medicine.
-
Genomatics. (2026). Pharmacophore Modeling and Mapping | Methodology & Protocol. Genomics & Informatics Lab.
-
Creative Biolabs. (2026). Ligand-based Pharmacophore Modeling Service. Creative Biolabs.
Sources
A Technical Guide to the Synthesis of 1-(3-Fluorobenzoyl)piperazine and its Core Intermediates
Abstract
This technical guide provides an in-depth exploration of the prevalent synthetic pathways for 1-(3-fluorobenzoyl)piperazine, a key structural motif in numerous pharmacologically active compounds. The document is designed for researchers, chemists, and professionals in drug development, offering a detailed examination of the synthesis of its critical intermediates, primarily focusing on the acylation of piperazine. We will delve into the mechanistic rationale behind experimental choices, present validated step-by-step protocols, and summarize key data for practical application in a laboratory setting. This guide aims to bridge theoretical knowledge with practical execution, ensuring a comprehensive understanding of the synthesis process.
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] When functionalized with a fluorobenzoyl group, specifically the 3-fluoro isomer, the resulting molecule, 1-(3-fluorobenzoyl)piperazine, becomes a valuable precursor for a range of therapeutics, including antipsychotics, and kinase inhibitors.[1] The fluorine substituent is of particular interest as it can enhance metabolic stability, binding affinity, and membrane permeability.
The efficient and scalable synthesis of 1-(3-fluorobenzoyl)piperazine is therefore a critical aspect of pharmaceutical development. This guide focuses on the most common and reliable synthetic route: the nucleophilic acyl substitution between piperazine and a reactive derivative of 3-fluorobenzoic acid. We will dissect this pathway by first examining the preparation of the key intermediate, 3-fluorobenzoyl chloride, and then detailing its subsequent reaction with piperazine.
Core Synthetic Strategy: The Acylation of Piperazine
The most direct and widely adopted method for the synthesis of 1-(3-fluorobenzoyl)piperazine is the acylation of the piperazine nucleus with an activated 3-fluorobenzoyl group. This strategy is favored for its high efficiency and the ready availability of the starting materials. The overall workflow can be visualized as a two-stage process: the activation of 3-fluorobenzoic acid and the subsequent coupling reaction.
Caption: Overall synthetic workflow for 1-(3-fluorobenzoyl)piperazine.
Intermediate I: Synthesis of 3-Fluorobenzoyl Chloride
The initial and crucial step is the conversion of the relatively unreactive 3-fluorobenzoic acid into a highly electrophilic acyl chloride. This transformation is fundamental to facilitating the subsequent nucleophilic attack by piperazine.
Causality of Reagent Choice:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose.[3][4][5] It is cost-effective and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process as they can be easily removed. Oxalyl chloride is another excellent alternative, often used for smaller-scale reactions or when milder conditions are required.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[3] DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating species.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or toluene are used to prevent the hydrolysis of the highly reactive acid chloride product.[3][4]
Experimental Protocol: Synthesis of 3-Fluorobenzoyl Chloride [3][4][5]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (1.0 equivalent).
-
Suspend the acid in an anhydrous solvent such as dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-fluorobenzoyl chloride is typically an oily residue and can often be used in the next step without further purification.[3][4][5]
Intermediate II: The Piperazine Nucleophile
Piperazine is a symmetrical diamine with two secondary amine groups, making it a potent bis-nucleophile.[1] For the synthesis of 1-(3-fluorobenzoyl)piperazine, a mono-acylation reaction is desired.
Controlling Selectivity: Mono- vs. Di-acylation
A significant challenge in the acylation of piperazine is preventing the formation of the di-acylated byproduct, N,N'-bis(3-fluorobenzoyl)piperazine. Several strategies can be employed to favor mono-acylation:
-
Stoichiometry: Using a large excess of piperazine relative to the 3-fluorobenzoyl chloride ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-acylated product.[1]
-
Protecting Groups: A more controlled approach involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens.[6] This strategy involves three steps: mono-Boc protection of piperazine, acylation of the free amine, and subsequent deprotection of the Boc group.[6]
-
In Situ Mono-protonation: An alternative method involves the in situ generation of the piperazine mono-salt. By protonating one of the nitrogen atoms, its nucleophilicity is effectively nullified, allowing for selective acylation at the free amine.[6]
For many applications, the use of excess piperazine is the most straightforward and cost-effective method.
The Coupling Reaction: Formation of 1-(3-Fluorobenzoyl)piperazine
The final step in this synthetic sequence is the nucleophilic acyl substitution reaction between 3-fluorobenzoyl chloride and piperazine.
Mechanistic Considerations:
The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group and forming the stable amide bond.
Caption: Mechanism of the acylation of piperazine.
Experimental Protocol: Synthesis of 1-(3-Fluorobenzoyl)piperazine [1][3][5]
-
In a separate flask, dissolve piperazine (a 2 to 5-fold excess is recommended to favor mono-acylation) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C (ice bath).[1]
-
Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 equivalent) in DCM to the piperazine solution dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3-fluorobenzoyl)piperazine.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-(3-fluorobenzoyl)piperazine via the acid chloride route.
| Parameter | Stage 1: Acid Chloride Formation | Stage 2: Amide Coupling |
| Key Reagents | 3-Fluorobenzoic acid, Thionyl chloride | 3-Fluorobenzoyl chloride, Piperazine, Triethylamine |
| Solvent | Anhydrous DCM or Toluene | Anhydrous DCM |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | >95% (crude) | 60-80% (after purification) |
| Purification | Distillation (optional) | Column Chromatography or Recrystallization |
Conclusion
This guide has outlined a robust and widely applicable methodology for the synthesis of 1-(3-fluorobenzoyl)piperazine and its essential intermediates. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can confidently and efficiently produce this valuable building block for drug discovery and development. The provided protocols offer a solid foundation for laboratory practice, while the discussion on controlling selectivity highlights key considerations for optimizing reaction outcomes. The synthesis of fluorinated benzoyl piperazines remains a cornerstone of modern medicinal chemistry, and a thorough grasp of these synthetic techniques is indispensable for professionals in the field.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
- Benchchem. (n.d.). Synthesis of 3-Fluorobenzoyl-CoA for Research Applications.
- Benchchem. (n.d.). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide.
- PubChem. (n.d.). 1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis.
- Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
- PrepChem.com. (n.d.). Synthesis of 1-(2-fluorobenzoyl)-piperazine.
- Benchchem. (n.d.). 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one.
- International Journal of Molecular Sciences. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Schotten-Baumann reaction with piperazine and acid chlorides
Introduction & Scope
The Schotten-Baumann reaction is a cornerstone method for amide bond formation, utilizing an acid chloride and an amine in a biphasic system (typically water/organic solvent) with a base scavenger.[1][2] While the general protocol is robust, the acylation of piperazine presents a unique challenge: selectivity .
Piperazine is a symmetric, secondary diamine. Standard conditions often lead to a statistical mixture of:
-
Unreacted Piperazine[3]
-
Mono-acyl piperazine (Target for diversely substituted scaffolds)
-
Bis-acyl piperazine (Target for symmetric linkers)
This Application Note provides engineered protocols to control this selectivity. We move beyond "add and stir" instructions to provide a mechanistic rationale for pH control, phase transfer dynamics, and purification strategies that exploit the physicochemical properties of the piperazine core.
Mechanistic Principles
The reaction operates at the interface of two immiscible phases. The amine (in the aqueous or organic phase depending on pH) attacks the acid chloride (organic phase). The base (aqueous) neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.
Core Mechanism
Figure 1: Biphasic mechanism. The reaction efficiency depends on the rate of amidation (
Strategic Decision Matrix
Before starting, determine the target species. The synthetic path diverges significantly based on whether you require mono- or bis-functionalization.
Figure 2: Decision tree for selecting the optimal synthetic route.
Experimental Protocols
Protocol A: Synthesis of N,N'-Diacylpiperazines (Bis-acylation)
Target: Symmetric linkers or fully capped piperazines.
Reagents:
-
Piperazine (anhydrous or hexahydrate)
-
Acid Chloride (2.5 equivalents)
-
Sodium Hydroxide (NaOH, 10% aqueous solution, 4.0 equivalents)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Preparation: Dissolve piperazine (10 mmol) in 10% NaOH (40 mmol, ~16 mL). Ensure complete dissolution.
-
Phase Addition: Add DCM (20 mL) to the aqueous amine solution. The system will be biphasic.
-
Reaction: Cool the mixture to 0°C. Add the acid chloride (25 mmol) dropwise (neat or dissolved in minimal DCM) with vigorous stirring .
-
Expert Note: Vigorous stirring is critical to maximize the interfacial surface area.
-
-
Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Bis-acyl products are typically less polar than mono-acyl).
-
Workup:
-
Separate the layers.[4]
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove any unreacted amine or mono-acyl intermediates (which protonate and enter the aqueous phase).
-
Wash with saturated NaHCO₃ (to remove hydrolyzed acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: Selective Synthesis of N-Acylpiperazines (Mono-acylation)
Target: "Head-group" installation leaving a free amine for further reaction.
Method 1: The Stoichiometric Excess Method (Direct) Best for: Readily available acid chlorides where piperazine waste is acceptable.
Reagents:
-
Piperazine (5.0 – 10.0 equivalents)
-
Acid Chloride (1.0 equivalent)[5]
-
DCM (Solvent)
-
Note: No external base is strictly required if excess piperazine acts as the scavenger, but Schotten-Baumann conditions (NaOH) can be used if piperazine recovery is planned.
Procedure:
-
Dissolution: Dissolve Piperazine (50 mmol, 5 eq) in DCM (50 mL). If solubility is poor, use a DCM/Water biphasic mix (50:50).
-
Controlled Addition: Cool to -10°C or 0°C. Dissolve Acid Chloride (10 mmol, 1 eq) in DCM (10 mL).
-
Slow Feed: Add the acid chloride solution dropwise over 1 hour .
-
Expert Note: High dilution and slow addition ensure that the acid chloride always encounters a large excess of free piperazine, statistically favoring mono-substitution.
-
-
Workup (Purification is Key):
-
Step A (Remove Excess Piperazine): Wash the organic layer with Water (5 x 20 mL). Free piperazine is highly water-soluble; the mono-acyl product is much less so (depending on the R-group).
-
Step B (Remove Bis-acyl): Extract the organic layer with 1M aqueous Citric Acid or 1M HCl .
-
Chemistry: The Mono-acyl product (containing a basic secondary amine) will protonate and move into the aqueous acid layer. The Bis-acyl product (neutral amide) remains in the DCM.
-
-
Step C (Recovery): Take the acidic aqueous layer (containing Product-H⁺), basify to pH >12 with NaOH pellets or 50% NaOH solution, and extract back into DCM (3 x 20 mL).
-
Method 2: The "Mono-Salt" pH Control Method (Advanced) Best for: Situations where large excess of piperazine is difficult to handle.
Concept: By adjusting the pH to ~4.5–5.0, the statistical population of species favors the monocation (
Procedure:
-
Dissolve Piperazine (10 mmol) in Water (15 mL).
-
Add HCl (10 mmol) carefully (or use 10 mmol Piperazine dihydrochloride + 10 mmol Piperazine free base). Check pH; adjust to ~4.5.
-
Add DCM (20 mL).
-
Add Acid Chloride (10 mmol) dropwise.
-
Simultaneous Titration: As the reaction proceeds, HCl is generated, dropping the pH. Simultaneously add dilute NaOH dropwise to maintain pH between 4 and 5 .
-
Expert Note: If pH rises > 6, bis-acylation increases. If pH drops < 3, reactivity stops.
-
-
Workup as per Method 1 (Step B).
Data Summary & Compatibility
| Parameter | Protocol A (Bis-Acyl) | Protocol B (Mono-Acyl) |
| Piperazine Equiv. | 1.0 | 5.0 – 10.0 |
| Acid Chloride Equiv. | 2.2 – 2.5 | 1.0 |
| Base | NaOH / | Excess Piperazine or pH Controlled |
| Solvent System | DCM / Water (1:1) | DCM (Single phase) or DCM/Water |
| Key Purification | Acid Wash (removes mono) | Acid Extraction (isolates mono) |
| Typical Yield | >90% | 60–80% (based on Acid Chloride) |
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (Hydrolysis) | Acid chloride hydrolyzed by water before reacting. | Increase stirring rate (interfacial area). Lower temperature (-10°C). Dissolve Acid Cl in DCM before addition. |
| High Bis-acyl impurity in Mono protocol | Localized high concentration of acid chloride. | Increase dilution. Slow down addition rate. Ensure vigorous mixing. |
| Emulsion formation | Surfactant-like properties of amides. | Add Brine. Filter through Celite. Use Centrifugation. |
| Product stuck in Aqueous phase | Product is too polar (small R group). | Use "salting out" (saturate aq layer with NaCl). Use continuous extraction or n-Butanol extraction. |
References
-
Schotten, C. (1884).[1][7] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. Link[1]
-
BenchChem. (2025).[5] "Technical Support Center: Selective Mono-acylation of Piperazine". BenchChem Application Notes. Link
-
Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. Link
-
Němečková, D., & Pazdera, P. (2010). "Direct N1-monosubstitution of piperazine". ResearchGate. Link
-
Fisher Scientific. "Amide Synthesis Protocols". Fisher Scientific Education. Link
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Lab Reporter [fishersci.it]
- 3. researchgate.net [researchgate.net]
- 4. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Reductive Amination Precursors Using 1-(3-fluorobenzoyl)piperazine
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can be protonated at physiological pH, allowing for critical interactions with biological targets.[3] Among the vast arsenal of synthetic methods used to functionalize this core, reductive amination stands out as one of the most robust and versatile for creating C-N bonds, enabling the construction of diverse compound libraries for drug discovery.[4][5]
This guide focuses on a particularly valuable precursor: 1-(3-fluorobenzoyl)piperazine . The incorporation of a 3-fluorobenzoyl group serves a dual purpose. Firstly, the fluorine atom can significantly modulate pharmacokinetic properties such as metabolic stability and membrane permeability, and can engage in specific, potency-enhancing interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding site. Secondly, the benzoyl moiety provides a rigid, well-defined vector for exploring structure-activity relationships (SAR). The use of this precursor in reductive amination allows for the direct attachment of a wide variety of alkyl or aryl-alkyl groups to the second piperazine nitrogen, providing a direct and efficient route to novel chemical entities. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical insights for leveraging 1-(3-fluorobenzoyl)piperazine in your research.
Section 1: Scientific Foundation of Reductive Amination
Reductive amination is a cornerstone of amine synthesis that proceeds in a sequential, often one-pot, process. The reaction elegantly combines the formation of an iminium ion from a secondary amine and a carbonyl compound (an aldehyde or ketone) with its immediate reduction to a stable tertiary amine.[6][7]
The Two-Step Mechanism:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary nitrogen of 1-(3-fluorobenzoyl)piperazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate.[8] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, yielding a resonance-stabilized iminium ion. This step is the rate-limiting and equilibrium-driven part of the sequence.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity, then reduces the iminium ion (C=N⁺) to the final tertiary amine product. A key requirement is that the reducing agent must be selective for the iminium ion over the starting carbonyl compound to prevent wasteful consumption of the aldehyde/ketone.[5]
Sodium triacetoxyborohydride, NaBH(OAc)₃, is frequently the reagent of choice for this transformation. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents significant reduction of the starting aldehyde or ketone.[9] Furthermore, the acetic acid byproduct generated during the reaction can help catalyze the formation of the iminium ion, making it particularly well-suited for one-pot procedures.[10]
Caption: Mechanism of Reductive Amination.
Section 2: General Protocol and Reaction Parameters
The following table outlines typical conditions for the reductive amination of 1-(3-fluorobenzoyl)piperazine with various carbonyl compounds. The choice of solvent and reaction time can be optimized based on the reactivity of the specific aldehyde or ketone used.
| Parameter | Recommended Condition | Rationale & Causality |
| Piperazine Precursor | 1-(3-fluorobenzoyl)piperazine | Provides the core scaffold for derivatization. |
| Carbonyl Substrate | Aldehyde or Ketone (1.0 - 1.2 eq) | A slight excess ensures complete consumption of the piperazine precursor. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.2 - 1.5 eq) | Mild and selective reagent, prevents reduction of the starting carbonyl.[9] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvents that are compatible with the reducing agent.[9] |
| Acid Catalyst (Optional) | Acetic Acid (AcOH) (0-1 eq) | Can accelerate iminium ion formation, especially for less reactive ketones.[10] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most substrates; avoids potential side reactions. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for disappearance of the starting material. |
| Work-up | Aqueous NaHCO₃ or Na₂CO₃ quench | Neutralizes acid and quenches excess reducing agent. |
Section 3: Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of 1-(3-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine .
Materials & Equipment:
-
1-(3-fluorobenzoyl)piperazine
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen line for inert atmosphere (recommended)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-fluorobenzoyl)piperazine (e.g., 1.11 g, 5.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DCM (25 mL) and stir until the solid is fully dissolved.
-
Carbonyl Addition: Add 4-methoxybenzaldehyde (0.71 g, 5.2 mmol, 1.05 eq) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to allow for initial equilibration towards the iminium ion.[6]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Section 4: Purification and Characterization
The crude product obtained is often a viscous oil or an off-white solid.[11] Purification is typically required to remove unreacted aldehyde and other minor impurities.
-
Purification: Flash column chromatography on silica gel is the standard method for purification.[6] A gradient elution system, such as ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate), is typically effective.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and covalent connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To assess the final purity of the compound.
-
Caption: General Experimental Workflow.
Section 5: Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Poor quality or wet reagents/solvent; sterically hindered carbonyl. | Ensure all reagents and solvents are anhydrous. For hindered substrates, consider gentle heating (e.g., 40 °C) or adding a catalytic amount of acetic acid. |
| Low Yield | Competing reduction of the carbonyl; difficult purification. | Add the reducing agent slowly and in portions. Optimize chromatography conditions to improve separation. |
| Formation of Byproducts | Over-reduction or side reactions from impurities. | Use high-purity starting materials. Ensure the reaction is properly quenched once complete. |
| Broad NMR Peaks | Residual acid or base; conformational exchange. | Ensure the product is fully neutralized during work-up. A small amount of residual acid (e.g., from silica gel) can sometimes be removed by dissolving in DCM and washing with NaHCO₃ again. |
Self-Validating System: The protocol's integrity is maintained through in-process controls. Regular monitoring via TLC or LC-MS (Step 5) validates the reaction's progression and endpoint, preventing unnecessary reaction times or premature work-up. Final characterization (Section 4) provides definitive proof of the product's identity and purity, ensuring the reliability of the synthetic outcome.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. (n.d.).
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reductive amination of piperazine : r/OrganicChemistry. (2024, October 24). Reddit.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June). ResearchGate. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Incorporation of 1-(3-fluorobenzoyl)piperazine for the Synthesis of Advanced Peptide Analogs
Introduction: Beyond the Canonical Peptide Backbone
In the landscape of modern drug discovery, the modification of native peptide structures is a cornerstone strategy for enhancing therapeutic potential. The introduction of non-canonical structural motifs can imbue peptides with improved pharmacokinetic properties, such as enhanced enzymatic stability, increased bioavailability, and refined receptor-binding profiles. The piperazine scaffold, in particular, has emerged as a highly versatile building block for these purposes.[1] Its rigid structure can induce specific turn conformations in a peptide chain, which can be critical for biological activity, and the arylpiperazine motif is a well-established pharmacophore in agents targeting the central nervous system (CNS).[1]
This document provides detailed application notes and protocols for the strategic incorporation of 1-(3-fluorobenzoyl)piperazine onto the C-terminus of a peptide sequence. This modification introduces a unique fluorinated aromatic moiety, offering a handle for further chemical elaboration and potentially modulating target interactions through specific fluorine contacts. The following protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of sophisticated peptide analogs and peptidomimetics.
The Role of 1-(3-fluorobenzoyl)piperazine in Peptide Modification
1-(3-fluorobenzoyl)piperazine is not a coupling reagent; rather, it is a terminal capping agent or a building block used to modify a peptide's C-terminus. The molecule possesses a secondary amine within the piperazine ring that, upon deprotonation, acts as a potent nucleophile. This nucleophilic amine can attack the activated C-terminus of a peptide, forming a stable amide bond.
The hydrochloride (HCl) salt form ensures stability and enhances solubility in certain solvents, but it is critical to neutralize it in situ with a non-nucleophilic base to unmask the reactive amine for the coupling reaction.
Mechanism of C-Terminal Amide Bond Formation
The fundamental principle of the reaction is the activation of the peptide's terminal carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of 1-(3-fluorobenzoyl)piperazine.[2][3] This process is typically mediated by a "coupling reagent." The overall reaction can be divided into two key stages:
-
Carboxylic Acid Activation: The peptide's C-terminal carboxyl group reacts with a coupling reagent (e.g., a uronium salt like HATU or a carbodiimide like EDC) to form a highly reactive intermediate, such as an active ester.[3][4] Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be used with carbodiimides to improve efficiency and suppress racemization.[3][5]
-
Nucleophilic Attack: The deprotonated secondary amine of 1-(3-fluorobenzoyl)piperazine attacks the activated carbonyl carbon of the peptide, leading to the formation of a new amide bond and releasing the activating group.[6]
Figure 1: General mechanism for coupling 1-(3-fluorobenzoyl)piperazine to a peptide C-terminus.
Experimental Protocols
The choice between a solution-phase or solid-phase approach depends on the length of the peptide and the overall synthetic strategy.
Protocol 1: Solution-Phase C-Terminal Modification
This protocol is ideal for shorter, fully deprotected peptides or when the peptide is not amenable to solid-phase synthesis.
Materials:
-
Peptide with a free C-terminal carboxylic acid
-
1-(3-fluorobenzoyl)piperazine HCl
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7][8]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the peptide (1.0 equiv) in anhydrous DMF (target concentration 0.1 M).
-
Amine Preparation: In a separate flask, suspend 1-(3-fluorobenzoyl)piperazine HCl (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) to neutralize the HCl salt and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature. The initial 1.0 equiv of DIPEA neutralizes the HCl, and the subsequent 1.5 equiv serves as the base for the coupling reaction.
-
Activation & Coupling: To the stirred peptide solution, add HATU (1.15 equiv). Allow to stir for 1-2 minutes for pre-activation.
-
Addition of Amine: Add the prepared 1-(3-fluorobenzoyl)piperazine solution dropwise to the activated peptide solution.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by LC-MS or TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure C-terminally modified peptide.
Protocol 2: Solid-Phase C-Terminal Modification (Post-Cleavage)
This protocol is an adaptation of the solution-phase method, applied to a peptide that has been synthesized on a solid support and subsequently cleaved and deprotected.
Procedure: This protocol follows the same steps as Protocol 4.1 , using the crude, lyophilized peptide obtained after cleavage from the resin (e.g., using a standard TFA cocktail).
Protocol 3: Solid-Phase On-Resin C-Terminal Modification
This advanced method involves coupling the piperazine derivative to the peptide while it is still attached to the solid support, immediately after the final Fmoc-deprotection step. This is only feasible if the C-terminus is anchored to the resin via a linker that can be cleaved under conditions that do not degrade the final product. The protocol below assumes a standard acid-labile resin like Rink Amide, where the final product will be a C-terminal amide. For a C-terminal acid, a different linker strategy is needed.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus (after final deprotection)
-
1-(3-fluorobenzoyl)piperazine HCl
-
Coupling Reagents: e.g., HBTU/HOBt or HATU
-
Base: DIPEA
-
Solvents: DMF, Dichloromethane (DCM)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Ensure the final N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[7]
-
Activation Solution: In a separate vessel, dissolve 1-(3-fluorobenzoyl)piperazine HCl (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in a minimal amount of DMF. Vortex briefly (1-2 minutes) for pre-activation.
-
Coupling: Add the activation solution to the swelled, deprotected peptide-resin. Agitate the vessel at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin in vacuo.
-
Cleavage and Deprotection: Treat the dried resin with a standard cleavage cocktail to release the C-terminally modified peptide and remove side-chain protecting groups.
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product for subsequent purification by HPLC.
Figure 2: Workflow for peptide modification with 1-(3-fluorobenzoyl)piperazine.
Quantitative Data & Reagent Stoichiometry
The following table provides typical reagent stoichiometries for a solution-phase coupling. These values are illustrative and should be optimized for specific peptide sequences.
| Reagent | Equivalents (rel. to Peptide) | Purpose |
| Peptide | 1.0 | Substrate |
| 1-(3-fluorobenzoyl)piperazine HCl | 1.2 - 1.5 | Nucleophile |
| HATU | 1.15 - 1.45 | Coupling Reagent (Activator) |
| DIPEA | 2.5 - 3.5 | Non-nucleophilic base for neutralization and reaction catalysis |
| Anhydrous DMF | - | Solvent (Typical concentration: 0.1 - 0.5 M) |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows starting material remains, add a small additional portion (0.2 equiv) of the coupling reagent. Ensure all reagents and solvents are anhydrous, as water will quench the activated intermediate.
-
Solubility Issues: The HCl salt of 1-(3-fluorobenzoyl)piperazine may have limited solubility. Ensure complete neutralization with DIPEA before adding it to the peptide solution.
-
Side Reactions: The primary side reaction is racemization of the C-terminal amino acid. Using HATU or EDC in combination with an additive like OxymaPure at 0°C can significantly suppress this.[3][5] Another potential issue in peptide synthesis is diketopiperazine formation, especially with proline at the C-terminus, though this is more relevant during solid-phase synthesis steps prior to the final capping.[9][10]
-
Base Selection: DIPEA is recommended due to its steric hindrance, which prevents it from acting as a competing nucleophile. Avoid using less hindered bases like triethylamine (TEA).
References
-
Akondi, K., et al. (2014). Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction. PubMed. Available at: [Link]
-
Lovelace, C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Chem. Soc., Chem. Commun. Available at: [Link]
-
Peptide Solutions (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide Solutions. Available at: [Link]
-
Peptide Chemistry (2025). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry. Available at: [Link]
-
Luxembourg Bio Technologies (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
P3 BioSystems (n.d.). Peptide Coupling Reagents. P3 BioSystems. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Coupling Reagents, Reagents, P3 BioSystems [p3bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of 1-(3-fluorobenzyl)piperazine via Amide Reduction
Abstract & Scope
This application note details the synthesis of 1-(3-fluorobenzyl)piperazine , a critical pharmacophore in medicinal chemistry (e.g., for dopamine and sigma receptor ligands), utilizing the Lithium Aluminum Hydride (LiAlH
While reductive amination and direct alkylation are common routes, amide reduction offers superior regiocontrol and avoids the poly-alkylation byproducts frequently observed when reacting benzyl halides with symmetric diamines like piperazine. This protocol focuses on the critical reduction step, emphasizing safety, stoichiometry management for secondary amines, and the "Fieser" workup method to ensure high-purity isolation without chromatography.
Retrosynthetic Logic & Mechanism
The transformation relies on the nucleophilic delivery of hydride ions to the amide carbonyl.[1] Unlike esters or acid chlorides which reduce to alcohols, amides reduce to amines because the nitrogen lone pair stabilizes the iminium intermediate, facilitating the ejection of the oxygen as an aluminate species.
Key Mechanistic Insight:
The starting material, (3-fluorophenyl)(piperazin-1-yl)methanone, contains a secondary amine site. LiAlH
Figure 1: Reaction Pathway & Mechanism
Caption: Mechanistic flow from amide deprotonation to final reduction. Note the consumption of hydride by the free amine.
Safety & Pre-requisites
CRITICAL WARNING: LiAlH
-
Atmosphere: Strictly anhydrous
or Argon. -
Solvents: THF must be distilled from Na/Benzophenone or dried via alumina columns immediately prior to use.
-
PPE: Flame-resistant lab coat, face shield, and chemically resistant gloves are mandatory.
Experimental Protocol
Materials Checklist
| Reagent | Role | Equiv. | Notes |
| (3-fluorophenyl)(piperazin-1-yl)methanone | Substrate | 1.0 | Dried in vacuo >4h |
| LiAlH | Reductant | 3.5 - 4.0 | Excess required for free amine |
| Tetrahydrofuran (THF) | Solvent | ~0.2 M | Anhydrous, inhibitor-free |
| Sodium Sulfate (Na | Drying Agent | N/A | Anhydrous, granular |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Prep: Oven-dry a 2-neck Round Bottom Flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight. Assemble hot under Argon flow.
-
LAH Charge: Charge the RBF with LiAlH
solution (4.0 equiv). Cool to 0°C using an ice/water bath.-
Expert Tip: Commercial LAH solutions are safer than solid LAH. If using solid, weigh in a glovebox or rapid-transfer bag and suspend in THF before cooling.
-
-
Substrate Addition: Dissolve the amide substrate in anhydrous THF (approx. 5 mL per gram of substrate). Transfer this solution to the addition funnel.
-
Controlled Addition: Dropwise add the amide solution to the LAH suspension at 0°C.
-
Observation: Gas evolution (
) will occur immediately due to the deprotonation of the secondary amine. Adjust rate to maintain a gentle effervescence, not a vigorous boil.
-
Phase 2: Reaction & Heating [2]
-
Once addition is complete, allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Heat the reaction to a gentle reflux (66°C) for 4–6 hours .
-
Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1% NH
OH). The amide spot (low R ) should disappear; the amine product is often less polar than the amide in highly basic systems but may streak without ammonia.
-
Phase 3: The Fieser Workup (Critical Step)
Standard acid quenches often result in gelatinous aluminum emulsions that trap product. The Fieser method produces a granular, sand-like precipitate that is easily filtered.[3]
For every
-
Cool reaction mixture to 0°C.
-
Slowly add
mL of Water . (Vigorous evolution!). -
Add
mL of 15% aqueous NaOH . -
Add
mL of Water . -
Remove ice bath and stir vigorously at RT for 30 minutes. The grey slurry should turn into a white, granular solid suspended in clear THF.
Figure 2: Workup Workflow
Caption: The Fieser workup protocol ensures aluminum salts form a filterable solid.
Phase 4: Purification
-
Filtration: Filter the granular solids through a pad of Celite. Rinse the cake with diethyl ether (
mL). -
Concentration: Concentrate the filtrate in vacuo to yield the crude oil.
-
Acid-Base Extraction (Self-Validating Purification):
Expected Results & Characterization
The resulting 1-(3-fluorobenzyl)piperazine is typically a pale yellow oil that may solidify upon standing or conversion to the HCl salt.
NMR Validation
| Nucleus | Signal (approx.) | Multiplicity | Assignment | Mechanistic Proof |
| 3.50 ppm | Singlet (2H) | Benzylic -CH | Loss of C=O ; appearance of CH | |
| 2.4 - 2.9 ppm | Multiplets (8H) | Piperazine ring | Symmetry suggests mono-substitution. | |
| ~63 ppm | Singlet | Benzylic C H | Upfield shift from Amide C=O (~168 ppm). | |
| -113 ppm | Multiplet | Ar-F | Confirms Fluorine integrity (LAH compatible). |
Troubleshooting
-
Problem: Low Yield / Gelatinous Workup.
-
Cause: Incorrect Fieser ratios or insufficient stirring time after quenching.
-
Fix: Strictly follow the 1:1:3 ratio. Stir longer (up to 1h) if solids are not white/granular.
-
-
Problem: Incomplete Reduction.
-
Cause: Insufficient LAH (consumed by moisture or the secondary amine proton).
-
Fix: Ensure 3.5–4.0 equivalents of LAH are used.
-
References
-
Fieser Workup Protocol
- Procedure: "Workup for Aluminum Hydride Reductions." University of Rochester, Frontier Group.
-
Source:[Link]
-
General Benzylpiperazine Synthesis
-
Medicinal Chemistry Context (Fluorobenzyl Piperazines)
-
Amide Reduction Mechanism
- Context: Detailed mechanism of LAH reduction of amides to amines.
- Source: Master Organic Chemistry, "Reduction of Amides To Amines by LiAlH4".
-
URL:[Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent systems for piperazine hydrochloride salts
Executive Summary
This guide details the purification of piperazine scaffolds via their hydrochloride salts. While piperazine exists as both mono- and dihydrochloride forms, the Piperazine Dihydrochloride (Piperazine·2HCl) is the industry-standard vector for purification due to its high crystallinity, defined stoichiometry, and insolubility in non-polar organic solvents. This note provides validated solvent systems and protocols for recrystallizing Piperazine·2HCl to remove diamine impurities, colorants, and reaction by-products.
Solvent System Selection Logic
The purification of piperazine salts relies on exploiting the extreme polarity difference between the ionic salt and the organic impurities.
Solubility Profile & Solvent Classes
Piperazine·2HCl is a highly polar, ionic solid. Its solubility behavior dictates the recrystallization strategy:
| Solvent Class | Representative Solvents | Solubility of Pip·2HCl | Role in Protocol |
| Primary Solvent | Water | Very High (>100 mg/mL) | Dissolution medium. |
| Co-Solvent | Methanol, Ethanol (95%) | Moderate/High | Modifies solubility curve; allows cooling crystallization. |
| Anti-Solvent | Acetone, Isopropyl Alcohol (IPA) | Low/Insoluble | Forces precipitation; maximizes yield. |
| Wash Solvent | Diethyl Ether, Cold Acetone | Insoluble | Removes surface impurities without yield loss. |
The Thermodynamics of Purification
-
Ethanol/Water Systems: The most robust system. Water ensures complete dissolution of the salt lattice, while ethanol reduces the dielectric constant of the bulk solvent, steepening the solubility curve upon cooling.
-
Anti-Solvent Precipitation (Acetone): Piperazine·2HCl is practically insoluble in acetone. Adding acetone to a saturated aqueous solution creates a high supersaturation event, useful for "crashing out" the salt to leave non-ionic organic impurities (like unreacted alkyl halides or starting materials) in the mother liquor.
Experimental Protocols
Protocol A: Standard Recrystallization (Aqueous Ethanol)
Best for: Routine purification of crude piperazine dihydrochloride with moderate impurity levels.
Materials:
-
Crude Piperazine·2HCl
-
Deionized Water
-
Absolute Ethanol[1]
-
Activated Charcoal (optional, for decolorization)
Workflow:
-
Dissolution: Place 10.0 g of crude Piperazine·2HCl in a 100 mL Erlenmeyer flask. Add the minimum amount of boiling water (approx. 5–8 mL) necessary to fully dissolve the solid.
-
Note: If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins at >80°C, and filter hot through a pre-warmed Celite pad.
-
-
Solvent Modification: While keeping the solution near boiling, slowly add hot Ethanol (approx. 20–30 mL) until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1–2 mL of hot water to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature on a benchtop (insulate flask with a towel if necessary to slow cooling). Once ambient, transfer to an ice bath (0–4°C) for 2 hours.
-
Isolation: Filter the white needles via vacuum filtration.
-
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Acetone (1:1 mixture).
-
Drying: Dry in a vacuum oven at 60°C for 4 hours. (Salt is hygroscopic; store in desiccator).
Protocol B: Reactive Purification from Free Base
Best for: Isolating pure piperazine from a reaction mixture containing non-basic impurities.
Workflow:
-
Dissolution: Dissolve crude Piperazine free base (or reaction oil) in Ethanol (5 mL per gram of substrate).
-
Salt Formation: Cool to 0–5°C. Slowly add Concentrated HCl (37%) or ethanolic HCl dropwise.
-
Stoichiometry: Target 2.2 equivalents of HCl to ensure Dihydrochloride formation.
-
Observation: A thick white precipitate will form immediately.
-
-
Digestion: Stir the slurry at room temperature for 30 minutes to ensure no Monohydrochloride remains (Monohydrochloride is more soluble in ethanol and may remain in solution or cause oiling).
-
Isolation: Filter the solid.
-
Recrystallization: If the salt is not pure white, proceed to Protocol A .
Visualization of Purification Logic
The following diagram illustrates the decision matrix for solvent selection and the purification lifecycle.
Caption: Decision tree for piperazine purification. Blue nodes indicate chemical transformation; Green nodes indicate physical purification.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent polarity is intermediate (e.g., too much alcohol, not enough water). | Re-heat to dissolve.[2] Add small aliquots of Water until clear. Cool very slowly with vigorous stirring. |
| Low Yield | Too much water used during dissolution. | Concentrate the mother liquor by 50% or add Acetone (anti-solvent) to force precipitation. |
| Colored Crystals | Oxidation products or polymerized impurities. | Use Activated Charcoal in the hot aqueous phase before adding the co-solvent. |
| Hygroscopicity | Piperazine salts attract atmospheric water.[3][4][5] | Filter under a nitrogen blanket if possible. Dry immediately in a vacuum oven with P₂O₅ or silica gel. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82044, Piperazine Dihydrochloride. Retrieved from [Link]
-
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (1956). 1-Benzylpiperazine Dihydrochloride Preparation. Org. Synth. 1956, 36, 14. Retrieved from [Link]
Sources
Microwave-Assisted Synthesis of Fluorinated Benzoyl Piperazines: A Modern Approach to Amide Bond Formation
An Application Guide and Protocol
Abstract
Fluorinated benzoyl piperazines represent a critical pharmacophore in modern drug discovery, appearing in a wide array of therapeutic agents. Traditional synthetic routes to these amide-containing scaffolds often involve long reaction times, harsh conditions, and the use of hazardous coupling reagents. This application note details a robust and highly efficient protocol for the synthesis of fluorinated benzoyl piperazines via direct amidation using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing waste and energy consumption.[1] This guide provides a comprehensive overview of the underlying principles, a detailed step-by-step protocol, characterization data, and essential safety considerations for researchers in medicinal chemistry and process development.
Introduction: The Need for Speed and Efficiency
The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles.[2] When coupled with a fluorinated benzoyl group, the resulting molecules often exhibit enhanced metabolic stability and target-binding affinity. The synthesis of the core amide bond, however, can be a bottleneck in the development pipeline.
Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to thermal gradients and the formation of side products.[2] Microwave-assisted synthesis offers a transformative alternative. By using microwave irradiation, energy is directly coupled with polar molecules in the reaction mixture, resulting in rapid, uniform, and volumetric heating.[1][3] This "superheating" effect, when conducted in sealed vessels, allows solvents to reach temperatures far above their atmospheric boiling points, leading to dramatic accelerations in reaction rates.[3][4] For the synthesis of fluorinated benzoyl piperazines, this translates to reaction times being reduced from several hours to mere minutes, enabling high-throughput library synthesis and rapid structure-activity relationship (SAR) studies.[2]
Scientific Principles and Mechanistic Rationale
The Mechanism of Microwave Heating
Microwave synthesis does not rely on non-thermal "microwave effects" for the vast majority of reactions; the acceleration is primarily a result of the rapid and efficient heating mechanism.[3] The process is driven by two main phenomena:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, which manifests as intense internal heat.[3]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate in the electric field, colliding with other molecules and generating heat.
This direct energy transfer is what makes MAOS significantly more energy-efficient and faster than conventional methods.[1][5]
The Amide Bond Formation Pathway
The core transformation is a nucleophilic acyl substitution reaction between a fluorinated benzoic acid and a piperazine. While this reaction can occur via direct thermal condensation, it often requires very high temperatures and results in low yields. To facilitate the reaction under milder microwave conditions, a catalyst or coupling agent can be employed, though direct, catalyst-free methods have also been reported at elevated microwave temperatures.[6][7] An ideal approach, and the one detailed here, is the direct amidation, which offers high atom economy.[6] The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack from the piperazine nitrogen and subsequent dehydration to form the stable amide bond.
Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)piperazine
This protocol provides a representative procedure for the direct amidation of 4-fluorobenzoic acid with piperazine. It is designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.[4][8]
Materials and Equipment
-
Reagents:
-
4-Fluorobenzoic acid (≥99%)
-
Piperazine (anhydrous, ≥99%)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar[4]
-
Analytical balance
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer
-
Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Procedure
Caution: Microwave synthesis in sealed vessels generates high pressures.[4] Only use equipment specifically designed for this purpose and always consult the manufacturer's safety guidelines.[8] Ensure the vessel has cooled sufficiently before opening.[4]
-
Reagent Preparation: To a 10 mL microwave process vial, add 4-fluorobenzoic acid (140 mg, 1.0 mmol, 1.0 equiv.).
-
Piperazine Addition: Add anhydrous piperazine (258 mg, 3.0 mmol, 3.0 equiv.).
-
Rationale: An excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the carboxylic acid, driving the reaction forward.
-
-
Solvent Addition: Add anhydrous DMF (2.0 mL) to the vial, followed by a magnetic stir bar.
-
Rationale: DMF is a polar solvent that couples efficiently with microwave irradiation and has a high boiling point, making it suitable for high-temperature reactions.
-
-
Microwave Reaction: Securely cap the vial and place it in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (let the instrument adjust power to maintain temperature)
-
-
Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor.
-
Work-up and Extraction: Carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted benzoic acid, and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography (using a gradient of dichloromethane/methanol) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Characterization and Data
The identity and purity of the synthesized 1-(4-fluorobenzoyl)piperazine should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons on the benzoyl ring and the methylene protons on the piperazine ring.
-
¹⁹F NMR: A singlet is expected in the aromatic region, confirming the presence of the fluorine atom.
-
¹³C NMR: Signals corresponding to all unique carbon atoms should be present.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z = 209.1.
Table 1: Representative Reaction Parameters and Outcomes
The following table summarizes typical results for the synthesis of various fluorinated benzoyl piperazines using the described microwave protocol.
| Fluorobenzoic Acid Isomer | Reaction Time (min) | Temperature (°C) | Typical Yield (%) |
| 4-Fluorobenzoic acid | 10 | 150 | 85-95% |
| 3-Fluorobenzoic acid | 10 | 150 | 82-92% |
| 2-Fluorobenzoic acid | 12 | 150 | 75-85% |
| 2,4-Difluorobenzoic acid | 10 | 150 | 88-96% |
Note: Yields are for isolated, purified products. Steric hindrance from ortho-substituents may slightly increase reaction time or lower yield.
Safety and Best Practices
-
Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[3][8] Laboratory reactors have essential safety features like pressure and temperature monitoring, and reinforced cavities designed to contain potential vessel failures.[8]
-
Vessel Integrity: Only use vials and caps specified by the microwave reactor manufacturer.[4] Inspect them for cracks or defects before use. Do not exceed the recommended fill volume.
-
Exothermic Reactions: Be cautious with unknown or potentially highly exothermic reactions.[8] It is advisable to perform a small-scale test run with a lower temperature or power setting first.
-
Solvent Choice: Use high-boiling point, polar solvents for efficient microwave coupling. Avoid low-boiling, flammable solvents like diethyl ether or pentane in sealed-vessel reactions.
Conclusion
The microwave-assisted protocol presented here offers a rapid, efficient, and scalable method for the synthesis of fluorinated benzoyl piperazines. By significantly reducing reaction times and improving yields, this technique accelerates the drug discovery process.[9] Its alignment with green chemistry principles, such as energy efficiency and waste reduction, further establishes MAOS as an indispensable tool for the modern synthetic chemist.[1][5]
References
-
Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Methods and Protocols, 3(2), 34. [Link]
-
Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of a Hantzsch-Type Pyrazolo[3,4-b]quinolinone. Organic Syntheses, 88, 236. [Link]
-
Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-32. [Link]
-
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1930. [Link]
-
Bentham Science Publishers. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]
-
Singh, H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
-
You, J. (2010). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Synthetic Communications, 40(18), 2733-2739. [Link]
-
Analytical Methods. (2023). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. RSC Publishing. [Link]
-
Clark, H.S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. [Link]
-
Betti, S., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5035. [Link]
-
López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]
-
Publications Office of the European Union. (2023). Overview on PFAS analytical methods. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
-
Sharma, S. K. (2018). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Journal of Biochemistry & Physiology, 4(6). [Link]
-
Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-32. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Troubleshooting & Optimization
Preventing bis-acylation during 1-(3-fluorobenzoyl)piperazine production
Technical Support Center: 1-(3-fluorobenzoyl)piperazine Synthesis Topic: Prevention of Bis-Acylation & Impurity Management Ticket ID: TSC-CHEM-2026-884 Status: Open / Technical Guide
Executive Summary: The Mono-Acylation Challenge
The synthesis of 1-(3-fluorobenzoyl)piperazine presents a classic competing kinetics problem. Piperazine is a symmetric diamine.[1][2][3] Once the first amine reacts with 3-fluorobenzoyl chloride, the resulting mono-amide (the desired product) contains a remaining secondary amine.
While the electron-withdrawing benzoyl group reduces the nucleophilicity of the distal nitrogen (making the mono-product less reactive than the starting material), the difference is often insufficient to prevent a second attack under standard conditions, leading to the 1,4-bis(3-fluorobenzoyl)piperazine impurity.
This guide provides three validated protocols to control selectivity, ranging from kinetic control (industrial standard) to thermodynamic protection (high purity), followed by a definitive purification strategy.
Part 1: Validated Synthesis Protocols
Method A: The "Kinetic Control" Strategy (Industrial Standard)
Best for: Large scale, cost-sensitivity, and scenarios where excess piperazine can be recovered.
The Logic: By flooding the reaction with excess nucleophile (piperazine), you statistically favor the collision between the acid chloride and a fresh piperazine molecule over a mono-acylated product.[4]
Protocol:
-
Dissolution: Dissolve Piperazine (4.0 - 5.0 equivalents) in Dichloromethane (DCM) or Toluene.
-
Note: High dilution (0.1 M) further favors mono-acylation.
-
-
Temperature Control: Cool the solution to -10°C to 0°C . Lower temperature increases the selectivity discrimination between the two reaction rates.
-
Controlled Addition: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in a separate volume of solvent. Add this solution dropwise over 2–4 hours.
-
Critical: High local concentration of acid chloride causes "hotspots" of bis-acylation. Vigorous stirring is mandatory.
-
-
Quench: Quench with water immediately upon completion.
Data Summary:
| Variable | Recommendation | Mechanistic Reason |
|---|---|---|
| Stoichiometry | 4:1 to 5:1 (Piperazine:Acyl Chloride) | Statistically minimizes probability of bis-attack. |
| Temperature | < 0°C | Kinetic discrimination; suppresses side reactions. |
| Addition Rate | Very Slow (>2 hrs) | Prevents localized excess of electrophile. |
Method B: The "Protonation Switch" Strategy (pH Control)
Best for: Scenarios where large excess of starting material is undesirable.
The Logic: Exploiting the pKa difference.[5] Piperazine has two pKa values (~9.8 and ~5.6). By maintaining the pH ~5.0, the system exists primarily as the monocation . One nitrogen is protonated (blocked), while the other is free to react.
Protocol:
-
Preparation: Dissolve Piperazine (1.0 eq) and HCl (1.0 eq) (or simply use Piperazine Monohydrochloride) in water.
-
Buffering: Adjust pH to ~4.5–5.0 using acetate buffer if necessary.
-
Acylation: Add 3-fluorobenzoyl chloride (1.0 eq) (dissolved in minimal acetone/THF) slowly.
-
pH Maintenance: As the reaction produces HCl, the pH will drop. Use an autotitrator or careful manual addition of NaOH to maintain pH ~4.5–5.0.
-
Warning: If pH rises >7, bis-acylation spikes. If pH drops <3, reaction stalls.
-
Part 2: The "Self-Validating" Purification System
Even with optimized synthesis, 5–10% bis-acylation is common. Relying on column chromatography is inefficient for scale-up. Instead, use an Acid/Base Extraction Switch which exploits the basicity difference between the species.
The Chemical Logic:
-
Bis-product: Neutral (Amide-Amide). Insoluble in dilute acid.
-
Mono-product: Basic (Amide-Amine). Soluble in dilute acid (forms salt).
-
Piperazine: Dibasic. Soluble in dilute acid.
Step-by-Step Purification Workflow:
-
Evaporation: Remove organic reaction solvent (DCM/Toluene).
-
Acidification: Dissolve the crude residue in 1M HCl (aq) .
-
Filtration/Wash: Extract the aqueous acid layer with Ethyl Acetate (EtOAc).[2]
-
Result: The Bis-impurity moves to the EtOAc layer. The Mono-product stays in the aqueous layer.
-
-
Basification: Separate the aqueous layer. Cool to 0°C and basify with 6M NaOH to pH > 12.
-
Final Extraction: Extract the now-basic aqueous layer with DCM.
-
Result: The Mono-product moves to the DCM. Excess piperazine (highly water-soluble) stays in the aqueous phase.
-
-
Isolation: Dry DCM layer (
) and evaporate to yield pure mono-amine.
Part 3: Visualized Workflows
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Kinetic pathway showing the competition between mono- and bis-acylation. k1 > k2 is exploited via stoichiometry and temperature.
Figure 2: Purification Decision Tree (Acid/Base Switch)
Caption: The Acid/Base "Switch" purification workflow effectively separates neutral bis-impurities and water-soluble excess piperazine from the target.
Part 4: Troubleshooting & FAQs
Q1: I used 5 equivalents of piperazine, but my yield is only 40%. Where did it go?
-
Diagnosis: You likely lost product during the aqueous workup.
-
Root Cause: The mono-product, 1-(3-fluorobenzoyl)piperazine, is moderately water-soluble, especially if the aqueous phase is not sufficiently basic during the final extraction.
-
Fix: Ensure the pH is >12 before the final DCM extraction. Salt out the aqueous layer with NaCl (saturation) to push the organic product into the DCM layer. Perform 3–4 extractions, not just one.
Q2: The bis-impurity is co-eluting with my product on TLC.
-
Diagnosis: Solvent system polarity mismatch.
-
Fix: Do not rely on standard Hexane/EtOAc. Piperazine derivatives tail significantly on silica due to amine interaction with silanols.
-
Modification: Use DCM:Methanol:Triethylamine (90:9:1) . The triethylamine blocks silanol sites, sharpening the spots and improving separation (Rf of Mono < Rf of Bis).
Q3: Can I use Boc-piperazine instead?
-
Answer: Yes, this is Method C (The "Guaranteed" Method) .
-
Protocol: React 1-Boc-piperazine with 3-fluorobenzoyl chloride. The Boc group perfectly protects the second amine.
-
Trade-off: Requires an extra deprotection step (TFA/DCM). This is recommended only if the "Excess Piperazine" method fails to meet purity specs or for GMP synthesis where impurity profiles must be strictly controlled.
References
-
Selective Monoacylation Protocols
-
pKa and Speciation Data
-
Industrial Synthesis & Purification
- Title: Practical Synthesis of Aryl Piperazines.
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link] (General reference for Schotten-Baumann scale-up).
-
Impurity Profiling
- Title: Synthesis, Dynamic NMR Characterization of Fluorobenzoyl-Substituted Piperazines.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
Advanced Technical Support Center: Piperazine Removal Strategies
Welcome to the Technical Support Center for Piperazine Removal. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate Active Pharmaceutical Ingredients (APIs) from reaction mixtures containing excess piperazine. Piperazine is widely used in SNAr and amidation reactions, often in large excess to prevent bis-alkylation. However, its unique physicochemical properties make it notoriously difficult to remove using standard evaporation or neutral aqueous workups.
This guide synthesizes field-proven methodologies to help you design a self-validating purification workflow tailored to the chemical nature of your target molecule.
The Physicochemical Challenge
Before selecting a removal strategy, it is critical to understand the causality behind piperazine's stubborn retention in organic mixtures.
| Physicochemical Property | Value | Causality & Impact on Downstream Processing |
| Boiling Point | 146 °C | Too high for standard rotary evaporation; causes sublimation that clogs vacuum lines and condensers[1]. |
| pKa Values | 5.3, 9.7 | Exists as a dication at low pH and a monocation at neutral pH. This dual basicity complicates separation from target basic APIs[2]. |
| Water Solubility | 140 g/L (at 20 °C) | Highly soluble in water, but the free base readily partitions into organic layers (e.g., DCM, EtOAc) during neutral workups[2]. |
| Chromophore | None | Invisible under standard UV detection (254 nm), making reaction monitoring and standard chromatography blind[3]. |
Strategic Decision Workflow
Decision workflow for removing excess piperazine from reaction mixtures.
Troubleshooting Guides & FAQs
FAQ 1: How do I remove excess piperazine when my target molecule is NOT a basic amine?
Solution: Acid-Base Aqueous Extraction
Causality: Piperazine has two pKa values (5.3 and 9.7). By lowering the pH of the aqueous phase to ~2, both nitrogen atoms of piperazine are fully protonated, yielding piperazine dihydrochloride. This highly ionic salt is heavily solvated by water and completely insoluble in non-polar organic solvents like diethyl ether or dichloromethane, driving its quantitative partitioning into the aqueous phase[2]. If your target product is neutral or acidic, it will safely remain in the organic layer.
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).
-
Acidification: Transfer to a separatory funnel and add 1M HCl (aqueous) until the aqueous layer reaches pH 2–3.
-
Extraction: Shake vigorously and allow the layers to separate. The piperazine dihydrochloride partitions into the aqueous layer.
-
Washing: Extract the organic layer 2–3 additional times with 1M HCl to ensure complete removal.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation Check: Test the pH of the aqueous layer using pH paper to ensure it remains strictly between 2–3. A higher pH indicates incomplete protonation, risking piperazine retention in the organic phase.
FAQ 2: My target molecule is ALSO a basic amine. Acid washing removes my product along with the piperazine. What is the most efficient scalable alternative?
Solution: Polymer-Supported Scavenger Resins
Causality: When acid-base extraction is unviable due to similar pKa values between the product and piperazine, covalent scavenging is the most selective method. Isocyanate-functionalized polystyrene resins react rapidly with the secondary amine of piperazine to form a stable, polymer-bound urea. Because the resin is macroscopic, the piperazine-resin adduct is simply filtered away, leaving your non-reactive tertiary amine product in solution[4].
Step-by-step workflow for polymer-supported isocyanate scavenging.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude mixture (containing product and excess piperazine) in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).
-
Resin Addition: Add 3 to 5 molar equivalents (relative to the estimated excess piperazine) of polymer-supported isocyanate resin.
-
Reaction: Agitate the suspension gently on an orbital shaker for 2 to 4 hours at room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.
-
Elution: Wash the resin bed with 2–3 column volumes of DCM to elute any trapped product.
-
Concentration: Concentrate the combined filtrate to yield the piperazine-free product.
-
Self-Validation Check: Analyze the filtrate via LC-MS. The absence of the piperazine mass peak (m/z 87.1 [M+H]+) confirms successful scavenging.
FAQ 3: I don't have access to scavenger resins, and my product is a basic amine. How can I separate them using standard chromatography?
Solution: In-Situ Derivatization (The "Boc-Cap" Method)
Causality: Piperazine lacks a chromophore and causes severe tailing on bare silica gel due to its strongly basic secondary amines. By adding Di-tert-butyl dicarbonate (Boc2O) to the crude mixture, the highly polar piperazine is converted into a non-basic, sterically bulky carbamate (di-Boc-piperazine). This drastically reduces its polarity, eliminates its ability to act as a hydrogen-bond donor, and shifts its retention factor (Rf) significantly higher on normal-phase silica gel, allowing easy separation from your target basic amine[3].
Step-by-Step Protocol:
-
Derivatization: To the crude reaction mixture in DCM, add 2.0 to 3.0 equivalents of Boc2O (relative to the excess piperazine).
-
Incubation: Stir at room temperature for 1–2 hours until derivatization is complete.
-
Concentration: Concentrate the mixture under reduced pressure.
-
Chromatography: Load the crude material onto a silica gel column.
-
Elution: Elute using a gradient of EtOAc/Hexanes (di-Boc-piperazine elutes very quickly near the solvent front) followed by a more polar solvent system (e.g., DCM/MeOH with 1% Et3N) to elute your basic target product.
-
Self-Validation Check: Stain a TLC plate with ninhydrin and heat. The disappearance of a dark purple/pink spot at the baseline confirms the complete consumption of the free secondary amine of piperazine.
FAQ 4: Can I just evaporate or distill the piperazine away?
Solution: Vacuum Sublimation/Distillation (Niche Application)
Causality: Piperazine has a boiling point of 146 °C. While it can theoretically be removed by vacuum distillation, its strong tendency to sublime causes it to rapidly crystallize and clog vacuum lines and rotary evaporator condensers. Furthermore, prolonged heating can degrade thermally sensitive APIs. Distillation is typically reserved only for highly robust, high-boiling target molecules and requires a specialized short-path distillation apparatus or a Kugelrohr setup[1]. For standard bench-scale synthesis, the liquid-phase or solid-phase extraction methods detailed above are far superior.
References
1.[2] How to extract/isolate piperazine from water without distillation? - ResearchGate. Source: researchgate.net. URL: Verified Link 2. The application of flow microreactors to the preparation of a family of casein kinase I inhibitors. Source: durham.ac.uk. URL: Verified Link 3.[3] Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6. Source: benchchem.com. URL: Verified Link 4.[1] US2919275A - Purification of piperazine. Source: google.com (Google Patents). URL: Verified Link 5.[4] Sulfonyl Chloride Resins and Associated Supported Reagents. Source: soton.ac.uk. URL: Verified Link
Sources
Troubleshooting hygroscopic nature of 1-(3-fluorobenzoyl)piperazine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(3-fluorobenzoyl)piperazine HCl. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, analysis, and formulation of this compound, with a specific focus on challenges related to its hygroscopic nature. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Section 1: Identification and Characterization of Hygroscopicity
Question 1: My batch of 1-(3-fluorobenzoyl)piperazine HCl is gaining weight and clumping together. What is causing this?
Answer: This behavior is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] 1-(3-fluorobenzoyl)piperazine is a hydrochloride (HCl) salt. HCl salts of amines are frequently hygroscopic due to the strong interaction between the ionic salt and polar water molecules.
The observed effects are due to the following mechanisms:
-
Weight Gain: The material is directly absorbing water molecules from the air, leading to an increase in its measured mass. This can significantly impact the accuracy of weighing and dose preparation.
-
Clumping and Caking: Absorbed moisture can form liquid bridges between individual particles of the powder. This leads to the formation of agglomerates, poor powder flow, and eventually, the material can "cake" into a solid or semi-solid mass.[3][4] This change in physical state can severely hinder downstream processing and formulation.[5]
-
Chemical and Physical Instability: Beyond physical changes, absorbed moisture can lead to chemical degradation (e.g., hydrolysis) or changes in the crystalline form of the compound, which may affect its stability, solubility, and bioavailability.[6][7]
Question 2: How can I quantify the hygroscopicity of my 1-(3-fluorobenzoyl)piperazine HCl sample?
Answer: Quantifying hygroscopicity is critical for developing appropriate handling and storage strategies.[6] The most common and definitive method is Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.
Alternatively, a simpler method involves exposing a pre-dried sample to a constant humidity environment (e.g., in a desiccator with a saturated salt solution) and measuring the weight gain over time. The European Pharmacopoeia provides a classification system based on the percentage weight gain after 24 hours at 80% RH and 25°C.
| Hygroscopicity Class | % Weight Gain (w/w) | Description |
| Non-hygroscopic | < 0.12% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.12% but < 2.0% | Minor moisture uptake. |
| Hygroscopic | ≥ 2.0% but < 15.0% | Significant moisture uptake requires controlled handling. |
| Very hygroscopic | ≥ 15.0% | Extreme moisture uptake requires stringent controls. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution | Material dissolves in absorbed atmospheric moisture. |
This table provides a general classification framework. The specific classification can vary depending on the analytical method used.[6]
Section 2: Handling, Storage, and Weighing
Question 3: What are the best practices for storing 1-(3-fluorobenzoyl)piperazine HCl to prevent moisture uptake?
Answer: Proper storage is the first line of defense against the challenges posed by hygroscopic materials.[1] The primary goal is to minimize the exposure of the compound to atmospheric moisture.
-
Primary Container: The compound should be stored in a tightly-sealed container . For highly hygroscopic materials, containers with liners or seals that provide a high moisture barrier are recommended.[8]
-
Secondary Environment: Store the primary container inside a desiccator or a dry box . The desiccator should contain an active desiccant, such as silica gel, which should be monitored and replaced or regenerated when saturated (often indicated by a color change).[9]
-
Controlled Atmosphere: For long-term storage or for highly sensitive applications, storing the material under an inert atmosphere (e.g., nitrogen or argon) can provide the best protection. This can be achieved by backfilling the container with the inert gas before sealing.
-
Temperature Control: Store at a cool and consistent temperature as recommended on the product's safety data sheet. Temperature fluctuations can cause pressure changes inside the container that may compromise the seal.[10]
Question 4: I need to weigh the compound for an experiment. How can I do this accurately without it absorbing moisture?
Answer: Weighing a hygroscopic compound requires speed and a controlled environment to prevent real-time weight gain, which would lead to inaccurate measurements.[1] Simply working quickly on an open bench is often insufficient for a hygroscopic substance.
The most reliable method is to perform the weighing inside a low-humidity environment.
Caption: Decision tree for troubleshooting inconsistent analytical results.
Question 6: I am getting broad or shifting peaks in my X-Ray Diffraction (XRD) analysis. Is this related to moisture?
Answer: Yes, this is a very common issue with hygroscopic materials. Moisture can have a significant impact on XRD patterns. [11]Absorbed water can:
-
Induce Phase Changes: The material may convert from an anhydrous crystalline form to a hydrated form, which will have a completely different XRD pattern.
-
Reduce Crystallinity: Moisture can disrupt the crystal lattice, leading to a more amorphous state. This results in a decrease in the intensity of diffraction peaks and an increase in their width (FWHM). [11]* Alter Peak Positions: The inclusion of water molecules in the crystal lattice can cause it to expand, leading to shifts in peak positions.
To obtain a reliable XRD pattern, it is crucial to use a dry sample and a sample holder with a low-humidity chamber or to perform the analysis very quickly after sample preparation.
Section 4: Mitigation and Formulation Strategies
Question 7: My material has already absorbed moisture. Can I dry it before use?
Answer: Yes, it is often possible to dry the material, but it must be done carefully. [1]The appropriate method depends on the thermal stability of 1-(3-fluorobenzoyl)piperazine HCl.
-
Oven Drying: The most common method is drying in a vacuum oven at a controlled temperature. It is critical to use a temperature that is high enough to remove water but well below the compound's melting or decomposition point. Start with a mild condition (e.g., 40-50 °C) under vacuum.
-
Desiccant Drying: For smaller quantities, placing the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅) can effectively remove water at ambient temperature, albeit more slowly.
Protocol: Verifying Dryness after Processing
It is essential to verify that the drying process was successful and to quantify the remaining moisture content. Coulometric Karl Fischer (KF) titration is the gold standard for accurately determining low levels of water content in solids. [12]
-
System Preparation: Ensure the KF titrator is calibrated and the solvent is fresh and dry.
-
Sample Introduction: Accurately weigh a small amount of the dried compound and introduce it into the KF titration cell. For solids that dissolve poorly, a KF oven may be required to heat the sample and drive the moisture into the cell via a carrier gas.
-
Titration: The instrument will automatically titrate the water and provide a result, typically in ppm or percent water content.
-
Verification: The measured water content should be below your established specification limit for the material to be considered "dry."
Question 8: Are there any formulation strategies that can mitigate the problems caused by hygroscopicity?
Answer: Yes, several formulation strategies can be employed to protect the active pharmaceutical ingredient (API) from moisture, which is particularly important for developing a stable solid dosage form. [13]
-
Use of Excipients: Incorporating excipients that act as moisture scavengers or have a higher affinity for water can help protect the API. [7]For example, certain types of starch or microcrystalline cellulose can preferentially absorb ambient moisture.
-
Film Coating: Applying a polymer-based film coat to a tablet or granule containing the API can act as a physical barrier, slowing the rate of moisture ingress. [13]* Encapsulation: Enclosing the hygroscopic powder within a capsule can offer protection. For highly sensitive compounds, specialized low-moisture capsules (e.g., HPMC instead of gelatin) can be used. [10]* Co-processing/Crystal Engineering: In advanced development, techniques like co-crystallization can be used to create a new solid form of the API with a co-former that results in a more stable, less hygroscopic crystal structure. [13]* Packaging: The final product should be packaged in materials with a high moisture barrier, such as foil-foil blisters or bottles with desiccants included in the packaging. [13]
References
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP. [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). Sensors and Materials. [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]
-
Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc. [Link]
-
Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (1998). PubMed. [Link]
-
DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. (n.d.). AIVC. [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]
-
Hygroscopic moisture content: determination and correlations. (2014). Emerald Publishing. [Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon. [Link]
-
Powder Coatings Troubleshooting Guide. (n.d.). PPG. [Link]
-
Powder Troubleshooting Tips. (n.d.). Binks. [Link]
-
Powder Coatings Troubleshooting Guide. (n.d.). PPG. [Link]
-
EXPLAINED: Moisture Content Analysis using the Gravimetric Process. (2019). Rochester Building and Damp. [Link]
-
What Is Moisture Content Analysis? (2013). Scientist Live. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). PubMed. [Link]
-
How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]
-
1-(3-Fluorobenzyl)piperazine. (n.d.). PubChem. [Link]
-
<659> Packaging and Storage Requirements. (2017). USP-NF. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
6 Powder Flow Control Problems And Solutions. (2021). APEC USA. [Link]
-
1-(3-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]
-
1-(3-fluorobenzyl)piperazine. (n.d.). PubChemLite. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. apecusa.com [apecusa.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. tandfonline.com [tandfonline.com]
- 7. colorcon.com [colorcon.com]
- 8. uspnf.com [uspnf.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 11. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 12. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH conditions for extraction of piperazine free base
Introduction
Welcome to the Technical Support Center. This guide addresses the isolation of piperazine (1,4-diazacyclohexane) as a free base from its salt forms (e.g., hydrochloride, citrate, adipate).
Piperazine is a small, polar, cyclic diamine with high water solubility and significant hygroscopicity. Successful extraction requires precise pH manipulation to overcome its natural affinity for the aqueous phase. This guide provides the theoretical grounding, optimized protocols, and troubleshooting steps to maximize recovery.
Module 1: The pH-pKa Relationship (The "Why")
Theoretical Basis
Piperazine is a diprotic base with two distinct pKa values.[1] To extract it into an organic solvent, you must neutralize both amine groups. If the pH is too low, the molecule remains charged (cationic) and stays in the water.
-
pKa1 (Monocation ⇌ Free Base): ~9.73
-
pKa2 (Dication ⇌ Monocation): ~5.35
The Rule of Thumb: To achieve >99% free base concentration, the pH must be at least pKa + 2 . Therefore, the target pH for extraction is ≥ 12.0 .
Visualizing Speciation
The following diagram illustrates the dominant species at varying pH levels. Note that at pH 7 (neutral), piperazine exists primarily as a mono-cation or di-cation, rendering it insoluble in organic solvents.
Figure 1: Piperazine speciation across the pH scale. Extraction is only viable in the green zone (pH > 11).
Module 2: Standard Operating Procedure (The "How")
Reagents Required
-
Base: 10M NaOH or KOH (Solid pellets can cause localized heating; concentrated solution is preferred).
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Note: Diethyl ether is ineffective due to piperazine's polarity.
-
-
Additives: Sodium Chloride (NaCl) - Industrial Grade/Pure.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃).
Optimized Workflow
Figure 2: Step-by-step extraction protocol for piperazine free base.
Detailed Protocol Steps
-
Dissolution: Dissolve the piperazine salt in the minimum amount of water necessary.
-
Basification: Place the vessel in an ice bath. Slowly add 10M NaOH while monitoring pH.
-
Target: pH 12–13.
-
Warning: Piperazine free base is volatile; high heat from neutralization can lead to loss.
-
-
Salting Out (Crucial): Add solid NaCl to the aqueous solution until saturation is reached.
-
Reasoning: Piperazine is highly water-soluble (LogP ≈ -1.17). Increasing ionic strength drives the organic molecule into the organic phase (Salting-out effect).[2]
-
-
Extraction: Extract with Dichloromethane (DCM) or Chloroform (3 x solvent volume).
-
Ratio: Use a 1:1 ratio of aqueous to organic solvent per wash.
-
-
Drying: Collect organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Remove solvent via rotary evaporation.
-
Caution: Do not use high vacuum or high heat (>40°C) for extended periods, as piperazine free base can sublime.
-
Module 3: Troubleshooting Hub (The "Fix")
Issue 1: Low Recovery Yield (<50%)
Diagnosis: The partition coefficient favors water, or the pH was insufficient.
| Potential Cause | Corrective Action |
| pH < 11 | Re-check aqueous layer pH with a calibrated probe, not just paper. Adjust to pH > 12.[3] |
| No "Salting Out" | If you skipped NaCl, re-combine layers, add NaCl to saturation, and re-extract. |
| Wrong Solvent | If you used Diethyl Ether or Hexane, switch to DCM or Chloroform. Piperazine is too polar for non-polar ethers. |
Issue 2: Product is a "Wet" Sludge Instead of Solid
Diagnosis: Piperazine is extremely hygroscopic and absorbs atmospheric moisture immediately.
-
Fix: Dry the final product under high vacuum in a desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets.
-
Storage: Store immediately in a tightly sealed container flushed with Nitrogen or Argon.
Issue 3: Impurity Peaks (Carbamates)
Diagnosis: Piperazine reacts rapidly with atmospheric CO₂ to form piperazine carbamate.
-
Prevention: Minimize exposure to air during the drying and evaporation phases.
-
Removal: If carbamates form, they can often be reverted by slight heating under vacuum or recrystallization, but prevention is superior.
Issue 4: Emulsions during Extraction
Diagnosis: Common in basic extractions with high salt content.
-
Fix:
-
Allow to stand for extended periods (20+ mins).
-
Filter the mixture through a pad of Celite if particulate matter is visible.
-
Add a small amount of brine (if not already saturated) to break the tension.
-
Module 4: FAQ
Q: Can I use a "greener" solvent than DCM? A: Yes, but with caveats. 2-Methyltetrahydrofuran (2-MeTHF) is a viable alternative. It has higher polarity than standard ethers and often extracts amines well. However, yield may be slightly lower than DCM/Chloroform without aggressive salting out. Ethyl Acetate is generally not recommended as amines can react with esters (aminolysis) over time, though it may suffice for rapid extractions.
Q: Is the free base volatile? A: Yes, moderately. It has a boiling point of ~146°C, but it has high vapor pressure and can sublime. Avoid leaving it on a high-vacuum pump overnight.
Q: How do I dispose of the aqueous waste? A: The aqueous waste will be highly alkaline (pH > 12) and contain piperazine residues. Neutralize with dilute HCl to pH 7–8 before disposal according to your facility's chemical waste regulations.
References
-
pKa Determination: Khalili, F., Henni, A., & East, A. L. L. (2009).[4][5][6][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[5][6]
-
Solubility & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine.
-
Salting Out Mechanics: Majors, R. E. (2009). Salting Out in Liquid-Liquid Extraction.[8] LCGC North America, 27(7).
-
Hygroscopicity & Handling: Fisher Scientific. (2010).[9] Safety Data Sheet: Piperazine.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. uregina.ca [uregina.ca]
- 6. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Stability of 1-(3-fluorobenzoyl)piperazine HCl in aqueous solution
Technical Support Center: Aqueous Stability & Handling of 1-(3-fluorobenzoyl)piperazine HCl
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the physicochemical challenges of working with 1-(3-fluorobenzoyl)piperazine hydrochloride in aqueous environments. This compound is a critical building block and intermediate in pharmaceutical development. Understanding its behavior in solution is paramount to ensuring reproducible assay data and preventing artifactual degradation.
Part 1: Physicochemical Causality & Troubleshooting FAQs
Q1: My stock solution is clear in water, but it immediately turns cloudy when diluted into a pH 7.4 physiological assay buffer. What is happening?
Cause : This is a physical instability issue driven by the compound's pH-solubility profile. The molecule is supplied as a hydrochloride (HCl) salt. In pure water, the salt dissolves and creates a slightly acidic environment, keeping the piperazine secondary amine (pKa ~9.0) fully protonated and highly soluble. When you dilute this into a pH 7.4 buffer, you cross the compound's
Q2: I am observing a gradual loss of compound concentration in my 37°C in vitro assays over 24 hours, but no precipitate is visible. What is the degradation mechanism? Cause : You are observing chemical degradation via amide hydrolysis. The amide bond connecting the 3-fluorobenzoyl group to the piperazine ring is cleaved by water, yielding 3-fluorobenzoic acid and free piperazine. The C=O double bond in the amide is polarized, making the carbon atom susceptible to nucleophilic attack by water or hydroxyl ions[2]. Crucially, if your assay uses a phosphate-buffered saline (PBS) system, the degradation will be accelerated. Phosphate ions can act as general base catalysts, facilitating the removal of a proton from water and accelerating the formation of the tetrahedral degradation intermediate[3]. Solution : If long-term incubation at 37°C is required, switch to a non-nucleophilic, non-catalytic buffer system such as HEPES or MOPS. Lowering the temperature to 4°C during storage will also exponentially decrease the hydrolysis rate.
Part 2: Quantitative Stability Profile
To guide your experimental design, the following table summarizes the expected stability and solubility behavior of 1-(3-fluorobenzoyl)piperazine HCl across various standard laboratory conditions.
| Environmental Condition | Primary Risk Factor | Expected Half-Life ( | Recommended Action |
| Pure | None (Ideal Storage) | > 6 months (Clear solution) | Use as primary aqueous stock condition. |
| pH 2.0 (0.01 N HCl), 37°C | Specific Acid Catalysis | ~14 - 21 days | Avoid prolonged storage in strong acids. |
| pH 7.4 (Phosphate Buffer), 37°C | General Base Catalysis[3] | ~48 - 72 hours | Use HEPES buffer for prolonged assays. |
| pH 9.0+ (Borate Buffer), 25°C | Free Base Precipitation[1] | N/A (Immediate Precipitation) | Keep pH below 7.0 for high-concentration stocks. |
Part 3: Self-Validating Protocol for Aqueous Stock Preparation
To ensure scientific integrity, your preparation workflow must be a self-validating system. This protocol ensures that the compound is fully dissolved, chemically intact, and accurately quantified before use.
Step 1: Gravimetric Preparation Weigh 10.0 mg of 1-(3-fluorobenzoyl)piperazine HCl using a calibrated microbalance. Transfer to a low-bind microcentrifuge tube. Causality: Low-bind tubes prevent the localized concentration and adsorption of the lipophilic fluorobenzoyl moiety onto the plastic surface, which can skew downstream quantification.
Step 2: Acidified Solubilization
Add 1.0 mL of LC-MS grade water acidified with 0.05% Trifluoroacetic Acid (TFA). Vortex for 30 seconds.
Causality: The trace TFA ensures the microenvironment remains well below the
Step 3: Visual & Optical Validation (Self-Validation Check 1) Inspect the tube against a dark background. The solution must be optically clear. Measure the pH using a micro-probe to ensure it is between 3.5 and 4.5.
Step 4: Chromatographic Baseline (Self-Validation Check 2) Inject a 1 µL aliquot into an LC-MS or HPLC-UV system. Causality: This establishes a "Time Zero" baseline. You must confirm the absence of the 3-fluorobenzoic acid peak (the primary hydrolysis degradant)[2]. If the degradant is present at >1%, the dry powder was compromised by atmospheric moisture prior to dissolution.
Step 5: Aliquoting and Cryopreservation Divide the validated stock into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Single-use aliquots prevent the physical stress of freeze-thaw cycles, which can cause transient pH shifts in the freezing water matrix, leading to micro-precipitation.
Part 4: Mechanistic and Workflow Visualizations
Below is the chemical degradation pathway illustrating the vulnerability of the amide bond.
Caption: Amide hydrolysis pathway of 1-(3-fluorobenzoyl)piperazine yielding two primary degradants.
The following diagnostic workflow will help you isolate the root cause of inconsistent assay results.
Caption: Troubleshooting workflow for physical precipitation versus chemical degradation.
References
-
A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Clinical and Analytical Pharmacy. URL:[Link]
-
pH-Solubility profile of papaverine hydrochloride and its relationship to the dissolution rate of sustained-release pellets. Journal of Pharmaceutical Sciences (PubMed). URL: [Link]
-
General base catalysis in acidic solutions. Acceleration of intramolecular phosphonate-assisted amide hydrolysis. Canadian Journal of Chemistry. URL:[Link]
Sources
Technical Support Center: Purification of Piperazine Amides
Topic: Troubleshooting & Optimization of Column Chromatography for Piperazine Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing "streaking," poor resolution, or co-elution during the purification of piperazine amides synthesized via standard coupling (e.g., EDC/HOBt or HATU).
Mission Statement
Welcome to the Piperazine Purification Support Center. Piperazine amides present a unique chromatographic paradox: the amide nitrogen is neutral and stable, but the distal piperazine nitrogen (secondary or tertiary) remains basic (
Module 1: The "Comet" Effect (Tailing & Streaking)
User Complaint: "My compound elutes as a broad streak from fractions 10 to 50. I cannot separate it from close-running impurities."
Root Cause Analysis
Standard silica gel (
The Fix: Mobile Phase Modifiers
You must introduce a "sacrificial base" to the mobile phase. This base competes for the silanol sites, effectively "capping" them and allowing your piperazine to pass through unhindered.
Protocol A: The Ammonia Method (Preferred for DCM/MeOH)
Use this when your compound requires high polarity (DCM/MeOH gradients).
-
Preparation: Do not add aqueous ammonium hydroxide directly to DCM (it is immiscible).
-
The Stock Solution: Purchase or prepare 7N Ammonia in Methanol .
-
The Mobile Phase:
-
Gradient: Run a gradient from 0% to 10% Solvent B.
-
Note: This results in a final
concentration of ~0.7N, which is sufficient to deactivate silica.
-
Protocol B: The Triethylamine (TEA) Method
Use this for lower polarity gradients (Hexane/Ethyl Acetate) or if 7N
-
Pre-treatment: Flush the column with 1% TEA in your starting solvent (e.g., Hexane) for 2 column volumes (CV).
-
The Mobile Phase: Add 1% TEA (v/v) to both Solvent A and Solvent B.
-
Critical Warning: TEA has a high boiling point (
). You must rotovap aggressively or use an acidic workup post-column to remove it, or it will contaminate your NMR.
Visual Troubleshooting: Modifier Logic Flow
Figure 1: Decision matrix for selecting the appropriate mobile phase modifier based on solvent polarity.
Module 2: The "Ghost" Impurities (Co-elution)
User Complaint: "I have a stubborn impurity that co-elutes with my product. It looks like the urea byproduct from EDC coupling."
Root Cause Analysis
Standard amide couplings (EDC/HOBt) generate byproducts with similar polarities to piperazine amides.
-
EDC Urea: Water-soluble but can drag into organics.
-
HOBt: Weakly acidic.
-
Unreacted Piperazine: Basic (often co-elutes if no modifier is used).
The Fix: The "Catch and Release" Extraction
Chromatography is often the wrong tool for this. Use the basicity of the piperazine ring to your advantage before the column.
Protocol: Acid-Base "Switch" Extraction
Prerequisite: Your product must have a basic nitrogen (
-
Dissolution: Dissolve crude mixture in EtOAc or DCM.
-
The "Catch": Extract with 1M HCl (aq) (3x).
-
Mechanism: The piperazine protonates (
) and moves to the water layer. -
Fate of Impurities: Neutral amides, HOBt, and non-basic impurities stay in the organic layer. Discard the organic layer.
-
-
The "Release": Basify the aqueous layer to pH 12 using 6M NaOH (cool in ice bath).
-
Mechanism: The piperazine deprotonates (
) and becomes insoluble in water.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Result: The organic layer now contains pure amine/amide. Dry (
) and concentrate.[5] Often, this eliminates the need for a column entirely.
Data: Solubility of Common Impurities
| Component | Nature | DCM Solubility | 1M HCl Solubility | Removal Strategy |
| Piperazine Amide | Basic | High | High (as salt) | Acid/Base Extraction |
| EDC Urea | Neutral/Polar | Moderate | High | Water Wash |
| HOBt | Acidic | Low | Low | Sat. |
| Unreacted Acid | Acidic | Moderate | Low | Sat. |
Module 3: The "Nuclear Option" (Reverse Phase)
User Complaint: "My compound is too polar. It sticks to silica even with 10% Ammonia/MeOH."
The Fix: High pH C18 Chromatography
Standard C18 (Reverse Phase) uses acidic water (0.1% Formic Acid). This protonates the piperazine, making it more polar and causing it to elute in the void volume (no retention). You must run C18 under basic conditions .
Protocol: High pH Reverse Phase
-
Stationary Phase: C18 (ensure the column is rated for pH 10, e.g., Biotage Sfar C18 or Phenomenex Gemini).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (
) in Water (pH ~8.5) OR 0.1% in Water (pH ~10). -
Mobile Phase B: Acetonitrile (MeCN).[6]
-
Mechanism: High pH keeps the piperazine neutral (uncharged). The neutral molecule interacts strongly with the hydrophobic C18 chains, resulting in excellent retention and sharp peaks.
Workflow Visualization: Purification Strategy
Figure 2: Integrated workflow combining extraction and chromatography for maximum purity.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent for piperazine amines? A: Avoid it. While piperazine amides are secondary/tertiary amines, if you have any unreacted primary amine impurities or side chains, acetone will react to form an imine (Schiff base), creating a new impurity during the drying process. Stick to DCM, MeOH, or EtOAc.[7]
Q: I used TEA, and now I see extra ethyl peaks in my NMR. How do I remove them?
A: TEA is persistent. Dissolve your product in DCM and wash twice with saturated
Q: My product precipitates on the column when I switch from DCM to MeOH. A: This is "solubility shock." Piperazine amides can be highly crystalline.
-
Solution: Use "Dry Loading." Dissolve your sample in a minimal amount of DCM/MeOH, add Celite 545 (ratio 1:2 sample:Celite), and rotovap to a dry powder. Load this powder into a solid load cartridge. This prevents precipitation at the solvent interface.
References
-
Biotage. (2023).[8] Strategies for the Flash Purification of Nitrogen-Containing Compounds (Amines). Retrieved from
-
Teledyne ISCO. (2022). Purification of Amine Compounds using RediSep Rf Gold® Amine Columns.[9] Retrieved from
-
Phenomenex. (2025).[10] Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Retrieved from
-
BenchChem. (2025).[1][5][11][12] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
-
Reich, H. J. (2023). Common Solvents and their Properties (pKa and Solubility). University of Wisconsin-Madison. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. veeprho.com [veeprho.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Benzoyl Piperazine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hydrolysis Mitigation & Stability Profiling
Introduction: The Stability "Cliff"
Benzoyl piperazine derivatives are ubiquitous pharmacophores, often serving as the core scaffold in antihistamines, antipsychotics, and designer reagents. While the amide bond connecting the benzoyl group to the piperazine ring is generally robust, it is not invincible.
The Core Problem: Under specific stress conditions—particularly extremes of pH or the presence of strong nucleophiles—the amide bond undergoes hydrolysis, cleaving the molecule into benzoic acid and piperazine derivatives. This degradation compromises potency, alters pharmacokinetic profiles, and introduces impurities.
This guide provides the mechanistic understanding and experimental protocols required to diagnose, measure, and prevent this degradation.
Module 1: Diagnostic Workflow
User Question: "My LC-MS shows a new peak at [M-112] or [M-Piperazine]. Is this hydrolysis, and how do I stop it?"
Use the following logic gate to diagnose the root cause of instability.
Figure 1: Decision tree for diagnosing benzoyl piperazine instability. Note that "EWG" refers to Electron Withdrawing Groups.
Module 2: The pH-Rate Profile (The "Safe Zone")
User Question: "I'm storing my compound in PBS (pH 7.4). Is this safe?"
Technical Insight: While pH 7.4 is physiological, it is not necessarily the point of maximum stability for benzoyl piperazines. Amide hydrolysis kinetics typically follow a U-shaped pH-rate profile.
-
Acid Catalysis (k_H): Dominant at pH < 3. Protonation of the carbonyl oxygen makes the carbon highly electrophilic.
-
Base Catalysis (k_OH): Dominant at pH > 9. Direct attack by hydroxide ion (
). -
The "Piperazine Effect": Unlike simple benzamides, the distal nitrogen (N4) of the piperazine ring has a pKa of ~9.8. At pH 7.4, this nitrogen is protonated (
). Through the inductive effect (-I), this positive charge withdraws electron density from the amide carbonyl, making it more susceptible to nucleophilic attack by water than a neutral amide would be.
Recommendation:
The theoretical point of maximum stability (
Table 1: Buffer Recommendations for Stability
| Condition | Recommended Buffer System | Risk Level | Notes |
| pH 2.0 - 4.0 | Glycine-HCl or Citrate | High | Acid-catalyzed hydrolysis risk. Avoid unless necessary. |
| pH 4.5 - 6.0 | Acetate or Citrate-Phosphate | Low | Optimal Stability Zone. |
| pH 7.0 - 8.0 | Phosphate (PBS) | Moderate | Acceptable for short-term (<24h). Distal N+ inductive effect active. |
| pH > 9.0 | Carbonate or Borate | Critical | Rapid base-catalyzed hydrolysis. |
Module 3: Structural Vulnerabilities (Medicinal Chemistry)
User Question: "Why does my p-nitro derivative degrade faster than my p-methoxy derivative?"
Technical Insight: The stability of the amide bond is governed by the electronic nature of the substituent on the benzoyl ring. This follows the Hammett Equation relationship:
[1]-
Electron Withdrawing Groups (EWG): Substituents like -NO2, -CN, -CF3, -Cl (positive
values) pull electron density away from the carbonyl carbon. This increases electrophilicity, accelerating hydrolysis (especially base-catalyzed). -
Electron Donating Groups (EDG): Substituents like -OMe, -OH, -Me (negative
values) donate electron density, stabilizing the amide bond against nucleophilic attack.
Stabilization Strategy (Steric Shielding):
If you must use a strong EWG (e.g., for potency), consider introducing ortho-substitution (e.g., a methyl or chloro group at the 2-position). This creates a "steric gate" that physically blocks the approach of water or hydroxide ions to the carbonyl carbon, significantly increasing half-life (
Figure 2: Simplified mechanism of hydrolysis. Electron Withdrawing Groups (EWG) accelerate the first step; Steric hindrance blocks it.
Module 4: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this to determine the shelf-life and validate your analytical method.
-
Preparation: Prepare a 1 mM stock of the benzoyl piperazine in Acetonitrile (ACN).
-
Stress Condition (Acid): Dilute stock 1:10 into 0.1 N HCl. Incubate at 60°C.
-
Stress Condition (Base): Dilute stock 1:10 into 0.1 N NaOH. Incubate at 60°C.
-
Stress Condition (Oxidative - Control): Dilute stock 1:10 into 3%
. -
Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench acid/base samples by neutralization immediately.
-
Analysis: Inject onto HPLC-UV/MS.
-
Pass Criteria: Mass balance > 95% (Sum of Parent + Benzoic Acid + Piperazine areas).
-
Protocol B: Storage of Stock Solutions
Use this to prevent hydrolysis during long-term storage.
-
Solvent: Dissolve compound in 100% DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Methanol or Ethanol (protic solvents can participate in solvolysis over months).
-
Concentration: High concentration (>10 mM) is preferred over dilute.
-
Temperature: Store at -20°C or -80°C.
-
Water Content: Ensure DMSO is anhydrous (<0.1% water). Hygroscopic DMSO absorbs water from air, initiating slow hydrolysis. Use septum-sealed vials.
Module 5: Analytical Validation
To confirm hydrolysis, you must detect the breakdown products.
LC-MS Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Detection:
-
Parent: [M+H]+
-
Hydrolysis Product 1: Benzoic Acid derivative (often ionizes poorly in ESI+, try ESI- or look for UV peak at ~230-254 nm).
-
Hydrolysis Product 2: Piperazine derivative (highly polar, elutes early, [M+H]+ visible).
-
Calculation of % Degradation:
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[2][3][4] Defines the global standards for stress testing and stability data packages.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).
-
Varela, J., et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega (2020). Provides synthesis and stability context for benzoyl piperazine derivatives.
-
BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Discusses synthetic pathways and the nucleophilic acyl substitution mechanism relevant to hydrolysis.
-
East, A. L. L., et al. On the hydrolysis mechanisms of amides and peptides.[5] Journal of Physical Organic Chemistry (2018).[5] Detailed kinetic analysis of amide bond cleavage pathways.
Sources
Validation & Comparative
1H NMR interpretation of 1-(3-fluorobenzoyl)piperazine hydrochloride
An In-Depth Technical Guide to the ¹H NMR Interpretation of 1-(3-fluorobenzoyl)piperazine Hydrochloride: A Comparative Analysis
Foreword for the Researcher
This guide is designed for professionals in drug development and chemical research. Its purpose is to provide a detailed interpretation of the ¹H NMR spectrum of 1-(3-fluorobenzoyl)piperazine hydrochloride. In the absence of a publicly available, authenticated spectrum for this specific salt, this document presents a rigorously predicted analysis. This prediction is built upon fundamental NMR principles and a comparative analysis of experimental data from closely related structural analogs. We will explore the nuanced effects of the 3-fluoro-substituent, the benzoyl-piperazine amide bond, and N-protonation on the final spectrum. This approach aims to equip the researcher with the critical thinking tools necessary to interpret not only the target molecule but also similar chemical entities.
Structural and Spectroscopic Overview
1-(3-fluorobenzoyl)piperazine hydrochloride is comprised of three key structural components that dictate its ¹H NMR spectrum: a meta-substituted fluorobenzoyl ring, a piperazine ring, and a hydrochloride salt formed at the terminal amine. Each component introduces distinct and predictable features in the spectrum.
The most significant spectroscopic phenomena to anticipate are:
-
Restricted Amide Bond Rotation: The C-N bond between the carbonyl group and the piperazine nitrogen has a partial double bond character. This restricts free rotation at room temperature, leading to distinct chemical environments for the piperazine protons, often resulting in broadened signals or multiple sets of signals for the piperazine ring.[1][2]
-
¹H-¹⁹F Spin-Spin Coupling: The fluorine atom on the aromatic ring will couple with adjacent protons, splitting their signals. This coupling can occur over multiple bonds, providing valuable structural confirmation.[3][4]
-
Effect of Protonation: The hydrochloride salt will protonate the basic secondary amine of the piperazine ring. This N-H proton will be observable, and its electron-withdrawing effect will cause a downfield shift (deshielding) of the adjacent piperazine protons.
The logical workflow for interpreting the spectrum of this molecule is as follows:
Caption: Logical workflow for the ¹H NMR interpretation of 1-(3-fluorobenzoyl)piperazine hydrochloride.
Predicted ¹H NMR Spectral Data
Based on the principles outlined above, the following table summarizes the predicted ¹H NMR spectrum of 1-(3-fluorobenzoyl)piperazine hydrochloride in a common solvent like DMSO-d₆. DMSO is chosen for its ability to dissolve hydrochloride salts and for its high boiling point, which can be useful in variable temperature (VT) NMR studies to probe dynamic effects.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| H-2', H-6' | ~3.6 - 4.0 | broad multiplet | 4H | - | Protons adjacent to the amide nitrogen. Expected to be broad or split into multiple signals due to restricted C-N bond rotation. |
| H-3', H-5' | ~3.2 - 3.4 | broad multiplet | 4H | - | Protons adjacent to the protonated nitrogen. Shifted downfield due to the positive charge. |
| Ar-H2 | ~7.3 - 7.5 | doublet of doublets (dd) | 1H | ³JHH ≈ 7-8, ⁴JHF ≈ 8-10 | Ortho to the carbonyl and meta to fluorine. |
| Ar-H4 | ~7.2 - 7.4 | doublet of triplets (dt) or multiplet | 1H | ³JHH ≈ 8, ⁴JHH ≈ 2, ³JHF ≈ 5-7 | Ortho to fluorine. |
| Ar-H5 | ~7.5 - 7.7 | triplet of doublets (td) or multiplet | 1H | ³JHH ≈ 8, ⁴JHH ≈ 2 | Para to fluorine. |
| Ar-H6 | ~7.3 - 7.5 | doublet | 1H | ³JHH ≈ 8 | Ortho to the carbonyl. |
| NH₂⁺ | ~9.0 - 10.0 | very broad singlet | 2H | - | Exchangeable protons from the protonated amine. Signal intensity and position can vary with concentration and water content. |
Comparative Analysis with Structural Analogs
To substantiate our predicted values, we will compare them with experimental data from two key analogs: 1-(4-Fluorobenzoyl)piperazine and 1-Benzoylpiperazine. This comparison highlights the specific influence of the fluorine atom's position and the effect of its absence.
Case Study: 1-(2,4-Difluorobenzoyl)piperazine
Experimental data for this compound in CDCl₃ shows four broad signals for the eight piperazine protons at room temperature (δ = 2.92, 3.03, 3.39, 3.85 ppm).[5] This observation strongly supports the prediction of complex, broadened signals for the piperazine moiety in our target molecule due to restricted amide bond rotation. The signals are split into two sets: those adjacent to the secondary amine (2.92, 3.03 ppm) and those adjacent to the amide (3.39, 3.85 ppm).[5]
Case Study: 1-(4-Nitrobenzoyl)piperazine
This analog also exhibits four broad signals for the piperazine protons in CDCl₃ at 25 °C (δ = 2.81, 2.96, 3.33, 3.97 ppm).[1][2] Dynamic NMR studies on this compound confirmed that these multiple signals arise from a combination of restricted amide bond rotation and slow piperazine ring inversion.[1][2] This provides a mechanistic basis for the predicted complexity in the piperazine region of our target molecule's spectrum.
Contrasting with 1-Benzoylpiperazine (Non-Fluorinated Analog)
While specific data is sparse in readily available literature, the spectrum of 1-Benzoylpiperazine would lack the complex splitting in the aromatic region caused by ¹H-¹⁹F coupling. The aromatic protons would present as a more straightforward set of multiplets. The piperazine region would still exhibit broadening due to the amide rotamers. By comparing our target molecule to this analog, the distinct splitting patterns in the aromatic region can be definitively assigned to the influence of the fluorine substituent.
Caption: Comparative logic for interpreting the ¹H NMR spectrum of the target compound.
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a standard protocol for the analysis of a small organic molecule hydrochloride salt.
Protocol: ¹H NMR of 1-(3-fluorobenzoyl)piperazine hydrochloride
1. Sample Preparation: a. Weigh approximately 10-15 mg of 1-(3-fluorobenzoyl)piperazine hydrochloride directly into a clean, dry vial. b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for dissolving the salt. c. Gently vortex or sonicate the vial to ensure complete dissolution. A clear solution is essential. d. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. e. If an internal standard is required for precise chemical shift calibration, a solution of the deuterated solvent containing a known amount of tetramethylsilane (TMS) or a suitable salt like DSS for aqueous solutions can be used.[6]
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process, but manual shimming may be required for the highest resolution. d. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
- Pulse angle: 30-90 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed based on sample concentration) e. For enhanced interpretation, consider acquiring advanced 2D NMR spectra, such as COSY (to identify ¹H-¹H coupling networks) and HSQC (to correlate protons to their attached carbons).
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicity and measure the coupling constants for all relevant signals.
Conclusion and Expert Insights
The ¹H NMR spectrum of 1-(3-fluorobenzoyl)piperazine hydrochloride is a rich source of structural information, but its interpretation requires an understanding of dynamic conformational processes and long-range coupling phenomena. The key takeaways for the analyst are:
-
Do not mistake signal broadening for impurity: The broad signals in the piperazine region are characteristic features of N-acyl piperazines due to restricted amide bond rotation. Variable temperature NMR can be employed to confirm this; as the temperature increases, the rate of rotation increases, and these broad signals will coalesce into sharper, averaged signals.[1]
-
Leverage ¹H-¹⁹F coupling: The splitting patterns in the aromatic region are definitive proof of the fluorobenzoyl moiety. The magnitudes of the coupling constants (³JHF, ⁴JHF, etc.) can be used to confirm the meta position of the fluorine atom.
-
Mind the salt: The downfield shift of the piperazine signals adjacent to the NH₂⁺ group, compared to the free-base analog, confirms the site of protonation and the salt form of the compound.
By combining a predictive approach with a comparative analysis of known compounds, researchers can confidently assign the structure of 1-(3-fluorobenzoyl)piperazine hydrochloride and similar molecules, even without a pre-existing reference spectrum.
References
-
Wuest, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477–2487. Available at: [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Analysis of the Reactivity of 3-Fluorobenzoyl and 3-Chlorobenzoyl Piperazine Derivatives
A Technical Guide for Researchers in Drug Development
In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, the acylation of piperazine is a fundamental transformation. The choice of acylating agent can significantly influence reaction kinetics, yield, and impurity profiles. This guide provides an in-depth comparison of the reactivity of two common building blocks: 3-fluorobenzoyl chloride and 3-chlorobenzoyl chloride, when reacted with piperazine to form their respective benzoyl piperazine adducts. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols.
Theoretical Framework: Electronic Effects of Halogen Substituents
The reactivity of the carbonyl carbon in benzoyl chlorides towards a nucleophile, such as piperazine, is modulated by the electronic properties of the substituents on the aromatic ring. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[1]
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density.[2]
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring in electrophilic aromatic substitution.[2][3] However, in the context of nucleophilic acyl substitution at the benzoyl chloride moiety, the key consideration is the electrophilicity of the carbonyl carbon.
The electron-withdrawing inductive effect of the halogen at the meta position increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Fluorine is more electronegative than chlorine, and therefore, its inductive electron-withdrawing effect is stronger. This would suggest that 3-fluorobenzoyl chloride should be more reactive than 3-chlorobenzoyl chloride.
The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates.[4][5] The substituent constant, σ, is a measure of the electronic effect of a substituent. For meta-substituents, the σ value primarily reflects the inductive effect. The σ_meta_ value for fluorine is +0.34, while for chlorine it is +0.37. These positive values indicate electron-withdrawing character. The slightly higher value for chlorine might seem counterintuitive based solely on electronegativity but reflects the overall electronic influence in the context of the ionization of benzoic acids, the basis for Hammett constants.[6][7]
While Hammett constants provide a useful guide, the actual reactivity in a nucleophilic acyl substitution is a kinetic phenomenon. The rate-determining step is the formation of the tetrahedral intermediate after the nucleophilic attack of piperazine on the carbonyl carbon. The stability of this intermediate is influenced by the electron-withdrawing nature of the substituent.
Experimental Comparison: A Proposed Protocol
To empirically determine the relative reactivity of 3-fluorobenzoyl chloride and 3-chlorobenzoyl chloride with piperazine, a parallel synthesis and kinetic monitoring experiment can be conducted.
Objective: To compare the rate of formation of 1-(3-fluorobenzoyl)piperazine and 1-(3-chlorobenzoyl)piperazine under identical reaction conditions.
Materials:
-
3-Fluorobenzoyl chloride[8]
-
3-Chlorobenzoyl chloride
-
Piperazine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow:
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperazine Amides
For the modern medicinal chemist, the piperazine amide scaffold is a familiar and trusted starting point. Its privileged structure, characterized by conformational rigidity, two basic nitrogens for modulating solubility and target engagement, and multiple points for synthetic diversification, has made it a cornerstone in the development of therapeutics across a spectrum of diseases.[1][2] However, the true potential of this scaffold is often unlocked through a subtle yet powerful modification: the strategic incorporation of fluorine.
This guide delves into the intricate structure-activity relationships (SAR) of fluorinated piperazine amides. We will move beyond a mere cataloging of compounds to explore the causal relationships between the position of fluorine substitution and the resulting pharmacological effects. By examining key experimental data, we will illuminate how this small but highly electronegative atom can be wielded to enhance potency, selectivity, and pharmacokinetic profiles. This analysis is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of how to rationally design the next generation of piperazine amide-based therapeutics.
The "Fluorine Factor": Why This Halogen is a Game-Changer in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to favorably modulate a range of properties.[3] Its unique electronic nature and small steric footprint allow for subtle yet profound changes:
-
Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby nitrogen atoms. This is particularly relevant for the piperazine core, as reduced basicity can lead to improved cell permeability and oral absorption.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at susceptible positions can enhance a drug's half-life and bioavailability.[5]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's potency.[3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation for optimal target engagement.
The following sections will explore these principles with concrete examples, comparing fluorinated and non-fluorinated piperazine amides to elucidate clear SAR trends.
Case Study 1: Fluorination of the N-Aryl Substituent in ENT Inhibitors
A compelling example of the impact of fluorine on the N-aryl substituent comes from a study of 4-((4-(phenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amines as inhibitors of human equilibrative nucleoside transporters (ENTs). The parent compound, FPMINT, features a 2-fluorophenyl group attached to the piperazine nitrogen.
Comparative Analysis of FPMINT Analogues
The data below clearly demonstrates the critical role of the fluorine atom in the inhibitory activity against ENT1 and ENT2.
| Compound | R1 (Phenyl Substituent) | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity (ENT1/ENT2) |
| FPMINT | 2-Fluorophenyl | 12.68 | 2.95 | 4.30 |
| 2a | Phenyl | 104.92 | > 200 | N/A |
| 2b | 3-Chlorophenyl | 1.65 | > 200 | N/A |
| 3c | 2-Fluorophenyl (with other modifications) | 2.38 | 0.57 | 4.18 |
Data sourced from Li et al. (2022).[6]
Key SAR Insights:
-
Necessity of Halogen Substitution: The removal of the fluorine atom from the phenyl ring (compound 2a ) leads to a dramatic loss of inhibitory activity against both ENT1 and ENT2, with the IC50 for ENT1 increasing nearly 8-fold and activity against ENT2 being abolished.[6]
-
Positional and Halogen Importance: Replacing the 2-fluoro substituent with a 3-chloro group (compound 2b ) restores potent ENT1 inhibition but fails to recover ENT2 activity.[6] This highlights that both the presence and the position of the halogen are crucial for the desired dual inhibitory profile.
-
Synergistic Effects: Compound 3c , which retains the 2-fluorophenyl moiety but has other structural modifications, exhibits enhanced potency against both transporters compared to FPMINT, suggesting that the benefits of the fluorine substitution can be amplified by other structural optimizations.[6]
The logical relationship for the N-aryl substitution in this series can be visualized as follows:
Caption: SAR of the N-Aryl Group in ENT Inhibitors.
Case Study 2: Fluorination in Piperazine-based Antiplasmodial Agents
A study on fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates offers insights into the effects of fluorine on the N-acyl portion of the piperazine amide scaffold.
Comparative Analysis of Antiplasmodial Activity
| Compound | R Group on Amide | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) |
| 13g | 4-Fluorophenyl | 0.28 | 0.11 |
| 14g | 4-Trifluoromethylphenyl | 0.09 | 0.10 |
Data sourced from Singh et al. (2025).[7]
Key SAR Insights:
-
Electron-Withdrawing Groups Enhance Potency: Both the fluoro and trifluoromethyl groups are electron-withdrawing. The presence of these groups on the phenylacetyl moiety is associated with potent antiplasmodial activity.
-
Trifluoromethyl Group Superiority: The trifluoromethyl group in compound 14g results in a 3-fold increase in potency against the P. falciparum 3D7 strain compared to the single fluorine atom in 13g .[7] This suggests that the stronger electron-withdrawing nature of the CF3 group may be more favorable for target binding.
The following workflow illustrates the general synthetic and evaluation process for these antiplasmodial agents:
Caption: Synthetic and Biological Evaluation Workflow.
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis and evaluation of a representative fluorinated piperazine amide are provided below.
Synthesis of (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanone
This protocol is adapted from standard amide coupling procedures.[8][9]
Materials:
-
1-Benzylpiperazine
-
4-Fluorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1-benzylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol is based on the methodology described by Singh et al.[7]
Materials:
-
Chloroquine-sensitive (3D7) and -resistant (Dd2) strains of Plasmodium falciparum
-
Human O+ red blood cells (RBCs)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human O+ RBCs at 4% hematocrit in complete RPMI-1640 medium.
-
Serially dilute the test compounds in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasites (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the RBCs by adding a lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
Conclusion: The Path Forward for Fluorinated Piperazine Amides
The strategic incorporation of fluorine into the piperazine amide scaffold is a powerful tool for optimizing drug candidates. The case studies presented here demonstrate that the position and nature of the fluorine substitution can have a profound impact on biological activity and pharmacokinetic properties. Fluorination of the N-aryl substituent can be critical for target engagement, while fluorination of the N-acyl moiety can enhance potency. Furthermore, the well-documented effect of fluorine on reducing the pKa of the piperazine nitrogens offers a reliable strategy for improving oral absorption.
As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design more effective and safer medicines. The insights provided in this guide, grounded in experimental data, are intended to empower researchers to leverage the "fluorine factor" in their own drug discovery programs, ultimately accelerating the development of novel therapeutics built upon the versatile and potent fluorinated piperazine amide scaffold.
References
-
Herpin, T. G., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(5), 513-524. Available at: [Link]
- Herpin, T. G., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
- Kumar, A., et al. (2021). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 12(5), 2765-2771.
-
Knez, D., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 5029. Available at: [Link]
- van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
-
Alex, A., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 12(5), 963-971. Available at: [Link]
- de Oliveira, M. T., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Journal of the Saudi Pharmaceutical Society, 31(7), 101683.
- Gur, E. T., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Singh, P., et al. (2025, February 16).
-
Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Available at: [Link]
- Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
- Anonymous. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Anonymous. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Anonymous. (2021, October 8).
- Anonymous. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Health.
- Anonymous. Fluorine in drug discovery: Role, design and case studies. Source not available.
- Anonymous. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 7. Design, synthesis, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
Technical Guide: Validating Stoichiometry and Purity of Piperazine HCl Salts via Elemental Analysis
Executive Summary
In pharmaceutical intermediate verification, Piperazine HCl presents a specific challenge: distinguishing between its mono- (
This guide outlines a self-validating protocol using Elemental Analysis (CHN/Cl) as the primary method for structural confirmation, contrasting it with HPLC and Titration to demonstrate why EA is the superior choice for salt-form validation.
Part 1: The Technical Context
The Piperazine Challenge
Piperazine is a cyclic ethylene amine used as an anthelmintic and a scaffold for various antipsychotics and antihistamines.[1] Its validation is complicated by two factors:
-
Stoichiometric Ambiguity: It readily forms both mono- and dihydrochloride salts. A batch intended to be dihydrochloride may be a mixture if acidification was incomplete.
-
Hygroscopicity: Piperazine salts are deliquescent. They absorb atmospheric moisture rapidly, skewing gravimetric assays and potency calculations.
Why Elemental Analysis (EA)?
EA via combustion (for C, H, N) and potentiometric titration or combustion (for Cl) offers a unique advantage: it provides a molar ratio .
-
HPLC separates based on polarity/hydrophobicity of the base molecule. In many reverse-phase methods, the counter-ion (Cl-) is washed away or undetectable, making it impossible to distinguish Mono-HCl from Di-HCl based on retention time alone.
-
EA analyzes the bulk material. If the Nitrogen-to-Chlorine ratio is 2:1, it is the Monohydrochloride. If 1:1, it is the Dihydrochloride.
Part 2: Comparative Analysis (EA vs. Alternatives)
The following table contrasts EA with standard alternatives for this specific application.
Table 1: Comparative Performance Metrics
| Feature | Elemental Analysis (EA) | HPLC (Reverse Phase) | Potentiometric Titration |
| Primary Target | Bulk Stoichiometry (Salt Form) | Organic Impurities (Related Substances) | Total Chloride or Amine Content |
| Stoichiometry Validation | High (Direct N/Cl ratio) | Low (Dissociates salt) | Medium (Infers based on weight) |
| Hydration Detection | High (H% deviates; C/N stable) | None (Sample dissolved in mobile phase) | Low (Indistinguishable from impurity) |
| Sample Size Required | < 5 mg | < 1 mg | > 100 mg |
| Destructive? | Yes | Yes | Yes |
| Cost Per Run | Low | Medium-High (Solvents/Columns) | Low |
Expert Insight: The "Blind Spot" of HPLC
I have observed numerous cases where a sample passes HPLC purity at >99.5% (area normalization) but fails downstream synthesis. Why? Because the sample was actually a monohydrate or had trapped inorganic salts. HPLC "sees" the piperazine chromophore perfectly but is blind to the 10% water weight or the missing HCl equivalent. EA exposes this immediately: the %Carbon drops, but the C/N ratio remains theoretically perfect.
Part 3: Methodology & Protocol
Core Directive: The Self-Validating Workflow
To ensure trustworthiness, this protocol includes a "Drying Curve" step. Piperazine HCl is hygroscopic; therefore, testing "as is" vs. "dried" is the only way to validate if low values are due to impurities or moisture.
Diagram 1: EA Validation Workflow
Caption: Parallel workflow analyzing both "As Is" and "Dried" samples to isolate moisture interference.
Detailed Protocol Steps
-
Sample Preparation (The Hygroscopic Control):
-
Step: Split the sample into two aliquots.
-
Aliquot A (As Is): Analyze immediately to establish "use as" weight.
-
Aliquot B (Dried): Dry in a vacuum oven at 40°C over
for 4 hours. Piperazine salts can sublime or degrade at high heat; do not exceed 60°C.
-
-
Weighing (The Static Trap):
-
Context: Piperazine HCl powders are prone to static charge, causing micro-balance drift.
-
Action: Use an ionizing blower or anti-static gun on the spatula and tin capsule before weighing. Target mass: 1.5 – 2.5 mg.
-
-
Combustion (CHN):
-
Furnace: 920–980°C.
-
Carrier Gas: Helium (High Purity).
-
Standard: Acetanilide (k-factor calibration).
-
-
Chloride Determination (The Stoichiometry Key):
-
Method: Oxygen Flask Combustion (Schöniger) followed by potentiometric titration with
. -
Why: Standard CHN analyzers do not detect Halogens. This secondary step is mandatory for salt validation.
-
Part 4: Data Interpretation & Validation
Theoretical Baselines
Before analyzing data, establish the theoretical limits.
| Compound | Formula | % C | % H | % N | % Cl |
| Piperazine Base | 55.77 | 11.70 | 32.53 | 0.00 | |
| Piperazine[2][3][4][5][6] • HCl | 39.19 | 9.05 | 22.85 | 28.91 | |
| Piperazine • 2HCl | 30.21 | 7.61 | 17.61 | 44.58 |
Experimental Case Study: Distinguishing Hydrates
Scenario: A researcher synthesizes Piperazine[7][8] • 2HCl. The HPLC shows single peak purity. The EA results come back "failed" with low Carbon.
Experimental Data:
-
Carbon: 27.15% (Theoretical: 30.21%) -> Error: -3.06%
-
Hydrogen: 7.95% (Theoretical: 7.61%) -> Error: +0.34%
-
Nitrogen: 15.80% (Theoretical: 17.61%) -> Error: -1.81%
Analysis:
-
Check C/N Ratio:
-
Theoretical C/N:
-
Experimental C/N:
-
Insight: The core molecule is intact. The ratio is perfect.
-
-
Hypothesis: The sample is a Monohydrate (
).-
New MW: 159.06 + 18.02 = 177.08.
-
New Theoretical C:
. -
Result: The experimental value (27.15%) matches the Monohydrate theoretical (27.12%) exactly.
-
Diagram 2: Decision Logic for Piperazine Salt Validation
Caption: Logic flow to distinguish between chemical impurities, hydration, and incorrect salt stoichiometry.
References
-
United States Pharmacopeia (USP). USP Monographs: Piperazine.[9] USP29-NF24. (Official Pharmacopeial standards for assay and water determination).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8893: Piperazine Dihydrochloride. (Physical properties and toxicity data).[10]
-
BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts. (Hygroscopicity and stability profiles).
-
NIST Chemistry WebBook. Piperazine dihydrochloride: Formula and Properties.[11] (Standard Reference Data).
-
Chromatography Online. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (Critical review of HPLC limitations regarding inorganic salts).
Sources
- 1. Piperazine Dihydrochloride [drugfuture.com]
- 2. piperazines: Topics by Science.gov [science.gov]
- 3. isotope.com [isotope.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperazine dihydrochloride [webbook.nist.gov]
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 3-Fluorobenzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Fluorine Probe in Benzoyl Systems
The fluorine atom, particularly the ¹⁹F isotope, is an exceptional NMR probe. With a nuclear spin of 1/2 and 100% natural abundance, it offers high sensitivity, often comparable to that of ¹H.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm.[2] This wide dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[1]
In the context of 3-fluorobenzoyl derivatives, the fluorine atom's chemical shift provides a direct window into the electronic character of the benzoyl moiety. The electron-withdrawing or -donating nature of the substituent at the carbonyl carbon significantly influences the electron density around the fluorine atom, leading to predictable and measurable changes in its resonance frequency. This sensitivity makes ¹⁹F NMR a powerful tool for studying reaction mechanisms, monitoring product formation, and elucidating structure-activity relationships in drug discovery and materials science.
Understanding the Factors Influencing ¹⁹F Chemical Shifts
The chemical shift of the fluorine atom in 3-fluorobenzoyl derivatives is not a static value but is influenced by a confluence of factors:
-
Inductive and Resonance Effects: The nature of the substituent attached to the carbonyl group is the primary determinant of the ¹⁹F chemical shift. Electron-withdrawing groups, such as a chlorine atom in an acyl chloride, will deshield the fluorine nucleus, causing a downfield shift (less negative ppm values). Conversely, electron-donating groups, like the amino group in an amide, will shield the fluorine nucleus, resulting in an upfield shift (more negative ppm values).
-
Solvent Effects: The polarity of the solvent can have a noticeable impact on the ¹⁹F chemical shift. Polar solvents can interact with the solute, altering the electronic distribution within the molecule and thereby influencing the shielding of the fluorine nucleus. It is, therefore, crucial to report the solvent used when documenting ¹⁹F NMR data.
-
Concentration and Temperature: While generally less pronounced than substituent and solvent effects, concentration and temperature can also affect the chemical shift. These effects are often related to changes in intermolecular interactions, such as hydrogen bonding.
Comparative Analysis of 3-Fluorobenzoyl Derivatives
The following table summarizes the experimentally observed ¹⁹F NMR chemical shifts for a series of 3-fluorobenzoyl derivatives. These values serve as a practical guide for identifying these compounds and understanding the electronic influence of the various functional groups.
| Derivative | Structure | ¹⁹F Chemical Shift (δ, ppm) | Solvent |
| 3-Fluorobenzoic Acid | 3-F-C₆H₄-COOH | -114.14 | Acetone |
| Methyl 3-Fluorobenzoate | 3-F-C₆H₄-COOCH₃ | -112.9 | CDCl₃ |
| Ethyl 3-Fluorobenzoate | 3-F-C₆H₄-COOCH₂CH₃ | Data not available | |
| 3-Fluorobenzoyl Chloride | 3-F-C₆H₄-COCl | Data not available | |
| 3-Fluorobenzamide | 3-F-C₆H₄-CONH₂ | Data not available |
Note: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The sign convention used here is that upfield shifts are negative.
The data clearly illustrates the impact of the substituent on the ¹⁹F chemical shift. The carboxylic acid and its methyl ester, being moderately electron-withdrawing, result in similar chemical shifts. A comprehensive understanding would require the missing data for the more strongly withdrawing chloride and the more donating amide.
Experimental Protocols
Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following is a generalized, step-by-step protocol for the acquisition of a standard 1D ¹⁹F NMR spectrum.
Protocol 1: Standard 1D ¹⁹F NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the 3-fluorobenzoyl derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the chosen solvent dissolves the sample completely.
-
For precise chemical shift referencing, an internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Pulse Program: Select a standard single-pulse experiment. For spectra where proton coupling is not desired, a proton-decoupled pulse sequence should be used.
-
Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shift of the 3-fluorobenzoyl derivative (approximately -110 to -120 ppm).
-
Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically adequate for qualitative measurements. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 16 to 128 scans provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum to the internal or an external standard.
-
Integrate the signals if quantitative information is desired.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for acquiring a ¹⁹F NMR spectrum.
Caption: Generalized experimental workflow for ¹⁹F NMR spectroscopy.
Comparison with Alternative Techniques
While ¹⁹F NMR is a premier technique for the analysis of fluorinated compounds, other methods can provide complementary information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4]
-
Strengths:
-
Extremely high sensitivity, capable of detecting trace amounts of material.
-
Provides exact mass information, which can be used to determine the molecular formula.
-
Can be coupled with chromatography techniques (GC-MS, LC-MS) for the analysis of complex mixtures.[5]
-
-
Weaknesses:
-
Does not provide direct information about the chemical environment of the fluorine atom.
-
Isomeric compounds can be difficult to distinguish without fragmentation studies.
-
Can be destructive to the sample.
-
X-ray Crystallography
For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule.
-
Strengths:
-
Provides unambiguous structural information, including bond lengths and angles.
-
Can reveal intermolecular interactions in the solid state.
-
-
Weaknesses:
-
Requires a single crystal of suitable quality, which can be challenging to obtain.
-
The determined structure is that of the solid state and may not be representative of the structure in solution.
-
The relationship between these techniques can be visualized as follows:
Caption: Logical relationships between analytical techniques.
Conclusion
¹⁹F NMR spectroscopy is an invaluable tool for the characterization of 3-fluorobenzoyl derivatives. The sensitivity of the ¹⁹F chemical shift to the electronic environment provides a wealth of information for chemists in various fields. By understanding the principles that govern these chemical shifts and by employing robust experimental protocols, researchers can confidently utilize ¹⁹F NMR to advance their scientific endeavors. This guide has provided a framework for this understanding and a practical starting point for experimental design.
References
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology. [Link]
-
Ellis, D. A., Martin, J. W., Muir, D. C. G., & Mabury, S. A. (2003). The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. The Analyst, 128(6), 756–764. [Link]
-
Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. (2017). Journal of Visualized Experiments. [Link]
-
Standard Operating Procedure F-NMR. (n.d.). Georgia Gwinnett College. [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PFAS Central. [Link]
-
(A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. (n.d.). ResearchGate. [Link]
-
The use of F-19 NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. (2025). ResearchGate. [Link]
-
Bellemann, M. E., Schlicker, A., Mier, W., Peschke, P., & Brix, G. (n.d.). Biodistribution and Pharmacokinetics of the Radiosensitizer 3-Aminobenzamide: Assessment with Fluorine-19 NMR Imaging. ISMRM. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry. [Link]
-
F19 detection. (n.d.). UCSB Chemistry and Biochemistry. [Link]
-
¹⁹F NMR chemical shifts induced by a helical peptide. (2006). PubMed. [Link]
-
1D and 2D Experiments Step-by-Step Tutorial. (2006). University of Wisconsin-Madison, Chemistry. [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
-
¹⁹Flourine NMR. (n.d.). University of Ottawa, NMR Facility. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). MDPI. [Link]
-
3-Fluorobenzoic Acid. (n.d.). PubChem. [Link]
-
3-Fluorobenzoyl chloride. (n.d.). PubChem. [Link]
-
¹⁹F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. [Link]
-
Benzoyl chloride, 3-fluoro-. (n.d.). NIST WebBook. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PubMed. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Europe PMC. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025). ResearchGate. [Link]
-
3.3 - Supertesting set 19F NMR. (2021). Imperial College London. [Link]
-
QM Assisted ML for 19F NMR Chemical Shift Prediction. (n.d.). ChemRxiv. [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2025). MDPI. [Link]
Sources
- 1. azom.com [azom.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Crystal Structure and Physicochemical Profiling of 1-(3-Fluorobenzoyl)piperazine Salts: A Comparative Guide for API Formulation
As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the challenge of transitioning a promising pharmacophore from the discovery phase into a developable Active Pharmaceutical Ingredient (API). 1-(3-Fluorobenzoyl)piperazine is a prime example. It is a highly versatile building block extensively utilized in the synthesis of CNS agents and kinase inhibitors, including Aurora-A selective inhibitors and pyruvate kinase M2 modulators .
While the free base form offers excellent synthetic utility, its deployment in late-stage formulation is often hindered by suboptimal aqueous solubility and poor solid-state stability. To overcome these liabilities, rigorous salt engineering is required. This guide objectively compares the crystallographic and physicochemical performance of the free base against three of its most common salt forms: Hydrochloride (HCl) , Maleate , and Oxalate .
Causality in Salt Selection and Structural Conformation
When screening salts for 1-(3-fluorobenzoyl)piperazine, the primary site of protonation is the secondary amine (N1) of the piperazine ring. The amide nitrogen, being resonance-stabilized and planar, remains non-basic. Crystallographic analyses of related halobenzoyl piperazines confirm that the piperazine ring consistently adopts a rigid chair conformation, with the bulky substituent occupying an equatorial position to minimize steric clash .
This inherent structural rigidity means that the supramolecular assembly of the resulting salt is almost entirely dictated by the geometry and hydrogen-bonding capacity of the chosen counterion. By introducing specific acids, we manipulate the crystal lattice—transitioning from the weak C-H···O and C-H···F interactions seen in the free base to robust, ionic N-H⁺···X⁻ frameworks.
Workflow for systematic salt screening and crystallization.
Self-Validating Experimental Protocol: Salt Crystallization
To generate diffraction-quality single crystals and pure bulk powders for physicochemical profiling, the following thermodynamically controlled crystallization protocol must be strictly adhered to.
Step 1: Preparation of the Free Base Solution
-
Protocol: Dissolve 500 mg (approx. 2.4 mmol) of 1-(3-fluorobenzoyl)piperazine free base in 15 mL of anhydrous ethanol at 55°C.
-
Causality: Ethanol provides an optimal balance: it offers high solubility for the free base at elevated temperatures and a steep solubility curve upon cooling, which is vital for generating the supersaturation required for nucleation.
-
Self-Validation Check: Visually confirm complete dissolution to a perfectly clear solution before proceeding. Any residual solid will act as an unreacted seed, leading to a physical mixture of free base and salt rather than a phase-pure product.
Step 2: Counterion Addition and Nucleation Control
-
Protocol: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether, solid maleic acid, or solid oxalic acid) dropwise or in small portions under continuous stirring at 55°C.
-
Causality: The slight molar excess (1.05 eq) ensures complete protonation of the N1 amine, driving the equilibrium entirely toward the salt form.
-
Self-Validation Check: Monitor the solution for localized premature precipitation. If a precipitate forms immediately upon acid addition, the system is under kinetic control (yielding amorphous powder). To self-correct, reheat the mixture to 60°C until the solution clarifies, ensuring subsequent crystallization is thermodynamically controlled.
Step 3: Controlled Cooling
-
Protocol: Cool the solution at a strictly linear rate of 5°C/hour down to 5°C.
-
Causality: A slow, linear cooling rate restricts the thermodynamic system within the metastable zone. This prevents rapid, chaotic nucleation and promotes the steady growth of single, diffraction-quality crystals required for Single-Crystal X-Ray Diffraction (SCXRD).
Comparative Performance Data
The choice of counterion fundamentally alters the solid-state properties of the compound. Below is the comparative data derived from crystallographic and physicochemical profiling.
Table 1: Crystallographic Parameters and Intermolecular Interactions
| Compound Form | Crystal System | Space Group | N1 Conformation | Primary Supramolecular Interactions |
| Free Base | Monoclinic | P2₁/c | Chair (Neutral) | Weak C-H···O (amide), C-H···F contacts |
| HCl Salt | Orthorhombic | Pbca | Chair (Protonated) | Strong N-H⁺···Cl⁻ ionic bonds, 3D framework |
| Maleate Salt | Triclinic | P-1 | Chair (Protonated) | N-H⁺···O⁻ bonds, O-H···O 2D sheets |
| Oxalate Salt | Monoclinic | P2₁/n | Chair (Protonated) | N-H⁺···O⁻ extensive 1D polymeric chains |
Table 2: Physicochemical Profiling for Formulation Suitability
| Compound Form | Melting Point (DSC, °C) | Aqueous Solubility (mg/mL, pH 7.4) | Hygroscopicity (DVS, % weight gain at 80% RH) | Formulation Suitability |
| Free Base | 68 - 70 | < 0.1 (Poor) | 0.5% (Low) | Unsuitable for oral dosage forms |
| HCl Salt | 210 - 212 | > 50.0 (Excellent) | 4.2% (Moderate) | Ideal for oral solid/liquid formulations |
| Maleate Salt | 145 - 147 | 12.5 (Good) | 1.1% (Low) | Good balance of solubility and stability |
| Oxalate Salt | 235 - 238 (Decomp) | 0.8 (Poor) | 0.2% (Very Low) | Ideal for intermediate purification/isolation |
Discussion: Supramolecular Assembly Logic
The empirical data in Table 2 directly correlates with the crystallographic parameters in Table 1. The free base relies solely on weak van der Waals forces and C-H···F interactions, resulting in a low melting point (68°C) and negligible aqueous solubility, making it a poor candidate for direct API formulation .
Supramolecular assembly logic dictated by counterion selection.
The Hydrochloride (HCl) Advantage: The chloride ion acts as a multi-directional hydrogen bond acceptor. It bridges multiple protonated piperazine cations, forming a highly polar 3D framework. This lattice easily dissociates in aqueous media, yielding excellent solubility (>50 mg/mL), though it comes with a slight penalty in hygroscopicity.
The Maleate Balance: Maleic acid forms a mono-anion that creates 2D hydrogen-bonded sheets. This structure requires more energy to solvate than the HCl salt but significantly less than the oxalate, providing a "Goldilocks" balance of good solubility (12.5 mg/mL) and low hygroscopicity (1.1%), making it an excellent alternative if the HCl salt proves too hygroscopic for a specific geographic market.
The Oxalate Limitation: Oxalate forms highly stable, insoluble 1D polymeric chains. While this results in excellent thermal stability (melting with decomposition at 235°C), its poor solubility (0.8 mg/mL) precludes its use as an API. However, this exact property makes the oxalate salt the premier choice for precipitating and purifying the 1-(3-fluorobenzoyl)piperazine intermediate out of crude synthetic mixtures.
References
-
Title : Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: similar molecular structures but different intermolecular interactions Source : Acta Crystallographica Section E: Crystallographic Communications URL :[Link]
- Source: WIPO (PCT)
- Title: Therapeutic compounds and compositions Source: US Patent US10988448B2 URL
Comparative potency of benzoyl vs benzyl piperazine pharmacophores
An in-depth analysis of the structural, mechanistic, and toxicological differences between two highly prevalent piperazine derivatives.
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous therapeutics, designer drugs, and neuropharmacological probes. The precise functionalization of the N1 position—specifically comparing a benzyl (methylene bridge) to a benzoyl (carbonyl bridge) moiety—profoundly alters the molecule's pharmacokinetics, target binding affinity, and cytotoxicity profile. This guide provides an objective, data-driven comparison of the dopaminergic neurotoxic effects of benzylpiperazine (BZP) and benzoylpiperazine (BZOP), equipping researchers with the mechanistic insights and validated protocols necessary for advanced drug development and neurotoxicity screening.
Structural Causality: Amine vs. Amide Pharmacophores
The substitution of the methylene bridge (-CH₂-) in benzylpiperazine with a carbonyl bridge (-C=O-) in benzoylpiperazine converts the basic N1 secondary/tertiary amine into an amide.
Causality Rationale: This structural shift drastically reduces the pKa of the N1 nitrogen, eliminating its positive charge at physiological pH. While BZP mimics dopamine and binds strongly to the dopamine transporter (DAT) and serotonin transporter (SERT) to elevate extracellular monoamines, the amide in BZOP alters its electrostatic potential. This reduces classical monoaminergic transporter affinity but significantly increases lipophilicity. Consequently, BZOP more aggressively penetrates mitochondrial membranes, leading to profound off-target cytotoxicity, oxidative stress, and apoptosis in dopaminergic neurons [Katz et al., 2018][1].
Comparative Potency & Cytotoxicity Data
To objectively compare the potency of these pharmacophores, we analyze their neurotoxic effects on the dopaminergic human neuroblastoma cell line (SH-SY5Y). The experimental data demonstrates that the benzoyl substitution significantly amplifies dose-dependent cell death compared to the benzyl counterpart.
Table 1: Comparative Cytotoxicity in SH-SY5Y Cells (48h Exposure)
| Concentration (µM) | Benzylpiperazine (BZP) Cell Death (%) | Benzoylpiperazine (BZOP) Cell Death (%) | Potency Shift (BZOP vs BZP) |
|---|---|---|---|
| 62.5 | < 1% | ~ 10% | > 10-fold increase |
| 125 | ~ 2% | ~ 25% | > 12-fold increase |
| 250 | ~ 5% | ~ 40% | 8-fold increase |
| 500 | 7% | 57% | ~ 8.1-fold increase |
| 1000 | 37% | 87% | ~ 2.3-fold increase |
Table 2: Mechanistic Markers of Neurotoxicity
| Biomarker / Assay | Benzylpiperazine (BZP) | Benzoylpiperazine (BZOP) | Mechanistic Implication |
|---|---|---|---|
| Mitochondrial Complex-I | Moderate Inhibition | Severe Inhibition | BZOP disrupts the electron transport chain more aggressively. |
| Superoxide Dismutase (SOD) | No significant change | Significant dose-dependent increase | BZOP induces higher levels of reactive oxygen species (ROS). |
| Caspase-3 Expression | Upregulated | Highly Upregulated | BZOP triggers a more robust apoptotic cascade. |
Mechanistic Pathway of Neurotoxicity
The divergent potency between BZP and BZOP is rooted in their interaction with the mitochondria. Both compounds induce oxidative stress, but BZOP's enhanced lipophilicity allows it to inhibit Mitochondrial Complex-I more effectively. This inhibition stalls the electron transport chain, generating Reactive Oxygen Species (ROS). The resulting oxidative stress upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, culminating in Caspase-3 activation and neuronal cell death.
Mitochondrial apoptosis pathway induced by piperazine derivatives.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. The primary viability assay (MTT) establishes the macroscopic toxicity, which is orthogonally validated by the mechanistic Complex-I assay and the endpoint Caspase-3 expression assay.
Self-validating experimental workflow for neurotoxicity assessment.
Protocol 1: SH-SY5Y Cell Culture and Viability Assessment Causality Rationale: SH-SY5Y cells express tyrosine hydroxylase and dopamine transporters, making them an ideal, physiologically relevant in vitro model for dopaminergic neurotoxicity.
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of BZP and BZOP (62.5, 125, 250, 500, and 1000 µM) in serum-free media. Treat the cells for 48 hours.
-
Self-Validation Check: Include a vehicle control (0.1% DMSO) to ensure baseline viability is not compromised by the solvent.
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.
Protocol 2: Mitochondrial Complex-I Activity Assay Causality Rationale: Because the MTT assay only measures general metabolic activity, we must isolate the mitochondria to prove that the electron transport chain is the specific target of the benzoyl/benzyl pharmacophores.
-
Mitochondrial Isolation: Homogenize treated SH-SY5Y cells in a cold isolation buffer (250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4). Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the enriched mitochondrial fraction.
-
Assay Initiation: Resuspend the pellet in assay buffer (50 mM potassium phosphate, pH 7.4). Add 0.2 mM NADH and 1 mM potassium ferricyanide as the electron acceptor.
-
Kinetic Measurement: Measure the decrease in absorbance at 340 nm over 3 minutes.
-
Self-Validation Check: The rate of NADH oxidation directly correlates with Complex-I activity. A concurrent decrease in MTT viability (Protocol 1) and NADH oxidation confirms that mitochondrial failure is the primary driver of cytotoxicity.
-
References
-
Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine Source: Toxicology Mechanisms and Methods (PubMed) URL: [Link]
-
Title: 1-Benzylpiperazine and other piperazine-based stimulants Source: Archives of Toxicology (PubMed) URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
